Vinpocetine
説明
特性
IUPAC Name |
ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQMVWWZOMLN-IRLDBZIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023740 | |
| Record name | Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42971-09-5 | |
| Record name | Vinpocetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinpocetine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinpocetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | vinpocetine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinpocetine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINPOCETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543512OBTC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vinpocetine's Mechanism of Action on PDE1 Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, has been a subject of extensive research due to its neuroprotective and cognitive-enhancing properties. A primary molecular target of this compound is phosphodiesterase type 1 (PDE1), a family of enzymes crucial in the regulation of cyclic nucleotide signaling. This technical guide provides an in-depth exploration of this compound's mechanism of action on the three main PDE1 isoforms: PDE1A, PDE1B, and PDE1C. It summarizes key quantitative data on its inhibitory potency, details relevant experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and Phosphodiesterase 1 (PDE1)
This compound is a well-established PDE1 inhibitor.[1] The PDE1 enzyme family are dual-substrate enzymes, meaning they can hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] The activity of PDE1 is dependent on calcium (Ca2+) and calmodulin (CaM), linking intracellular calcium signaling to cyclic nucleotide levels.[2]
There are three main isoforms of PDE1, each with distinct tissue distribution and substrate affinities:
-
PDE1A: Found in the brain (cerebral cortex and hippocampus), as well as the lung and heart.[3][4] It shows a higher affinity for cGMP over cAMP.[3]
-
PDE1B: Predominantly expressed in dopaminergic brain regions like the striatum and nucleus accumbens.[3][4] Similar to PDE1A, it has a higher affinity for cGMP.[3]
-
PDE1C: Highly expressed in the heart and also found in the central nervous system, including the olfactory neuroepithelium and substantia nigra.[3][4] It hydrolyzes both cAMP and cGMP with high affinity.[3]
By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This elevation in cyclic nucleotide levels activates downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various target proteins, including the transcription factor CREB (cAMP response element-binding protein).[5] This modulation of signaling pathways is believed to underlie many of this compound's therapeutic effects, including improved cerebral blood flow, neuroprotection, and enhancement of learning and memory.
Quantitative Analysis of this compound's Inhibitory Action on PDE1 Isoforms
The inhibitory potency of this compound against the different PDE1 isoforms has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| PDE Isoform | IC50 (µM) | Substrate Preference | Reference(s) |
| PDE1A | ~ 8–20 | cGMP > cAMP | [3] |
| PDE1B | ~ 8–20 | cGMP > cAMP | [3] |
| PDE1C | ~ 40–50 | cGMP ≈ cAMP | [3] |
| General PDE1 | 21 | Not specified | [6] |
This compound also exhibits selectivity for PDE1 over other PDE families, although it can inhibit other PDEs at higher concentrations.
| PDE Isoform | IC50 (µM) | Reference(s) |
| PDE3 | 300 | [6] |
| PDE7B | 60 | [6] |
This data indicates that this compound is a moderately potent and selective inhibitor of PDE1, with a preference for the PDE1A and PDE1B isoforms over PDE1C.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound involves the potentiation of cAMP and cGMP signaling pathways through the inhibition of PDE1. The following diagram illustrates this core signaling cascade.
Caption: this compound's inhibition of PDE1 leads to increased cAMP and cGMP, activating PKA/PKG and promoting CREB-mediated gene expression.
Experimental Protocols for Studying this compound's PDE1 Inhibition
Several in vitro methods are available to quantify the inhibitory activity of compounds like this compound on PDE1 isoforms. Below are detailed protocols for two commonly used assays.
Fluorescence Polarization (FP) PDE Assay
This homogeneous assay format is well-suited for high-throughput screening of PDE inhibitors.
Principle: The assay utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In the presence of active PDE, the cyclic nucleotide is hydrolyzed to a linear monophosphate. A specific binding agent, which has a high affinity for the linear monophosphate, is then added. The binding of the small fluorescent monophosphate to the large binding agent results in a decrease in the molecule's rotation in solution, leading to an increase in the fluorescence polarization signal. An inhibitor of PDE will prevent the hydrolysis of the fluorescent cyclic nucleotide, thus no binding to the binding agent occurs, and the fluorescence polarization remains low.
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
This compound (or other test compounds)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
PDE assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Calmodulin
-
CaCl2
-
Binding Agent (specific for the hydrolyzed substrate)
-
96-well or 384-well black microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in PDE assay buffer.
-
In the wells of the microplate, add the PDE assay buffer, calmodulin, and CaCl2.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add the PDE1 enzyme to all wells except the "no enzyme" control.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Radioenzymatic PDE Assay
This is a traditional and highly sensitive method for measuring PDE activity.
Principle: This assay uses a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP) as the substrate. The PDE enzyme hydrolyzes the [3H]-cAMP to [3H]-5'-AMP. The reaction mixture is then passed through an ion-exchange resin column that separates the unreacted [3H]-cAMP from the product [3H]-5'-AMP. The amount of radioactivity in the eluate, which contains the [3H]-5'-AMP, is then quantified by liquid scintillation counting. The activity of the PDE enzyme is proportional to the amount of [3H]-5'-AMP produced.
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
This compound (or other test compounds)
-
Radiolabeled substrate (e.g., [3H]-cAMP or [3H]-cGMP)
-
PDE assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Calmodulin
-
CaCl2
-
5'-Nucleotidase (e.g., from snake venom)
-
Ion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent and then dilute further in PDE assay buffer.
-
In reaction tubes, combine the PDE assay buffer, calmodulin, and CaCl2.
-
Add the this compound dilutions or vehicle control to the appropriate tubes.
-
Add the PDE1 enzyme to all tubes except the "no enzyme" control.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by boiling the tubes for 1 minute.
-
Cool the tubes on ice and then add 5'-nucleotidase to convert the [3H]-5'-AMP to [3H]-adenosine. Incubate at 30°C for 10 minutes.
-
Apply the reaction mixture to the ion-exchange resin columns.
-
Elute the [3H]-adenosine with a suitable buffer.
-
Collect the eluate in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the PDE activity and the percent inhibition by this compound at each concentration to determine the IC50.
Experimental Workflow for Characterizing a PDE1 Inhibitor
The following diagram outlines a typical experimental workflow for the identification and characterization of a PDE1 inhibitor like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells [pubmed.ncbi.nlm.nih.gov]
- 3. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PDE1-B by this compound Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Vinpocetine's Role in Modulating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, has long been utilized for cerebrovascular disorders and cognitive enhancement.[1][2] Emerging evidence has robustly established its potent anti-inflammatory properties, positioning it as a significant candidate for therapeutic intervention in neuroinflammatory conditions. This document provides a comprehensive technical overview of this compound's mechanisms in modulating neuroinflammation. Its primary mode of action involves the direct inhibition of the IκB kinase (IKK) complex, which subsequently suppresses the canonical NF-κB signaling pathway, a central regulator of the inflammatory response.[1][2][3] This action is independent of its well-documented role as a phosphodiesterase type 1 (PDE1) inhibitor.[1][4] Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, modulate glial cell activation, and influence other inflammation-related pathways.[5][6] This guide synthesizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the core signaling pathways to support further research and development.
Core Mechanisms of Anti-Neuroinflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by intervening in key signaling cascades within glial cells, neurons, and endothelial cells of the central nervous system.
Direct Inhibition of the NF-κB Pathway via IKK
The most significant anti-inflammatory mechanism of this compound is its ability to suppress the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[7] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8]
This compound's action is highly specific. It directly targets and inhibits the IκB kinase (IKK) complex.[1][2] In the canonical NF-κB pathway, inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS) activate the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation.[9] The degradation of IκBα liberates NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8][9]
This compound intervenes by inhibiting IKK's kinase activity, thereby preventing the phosphorylation and degradation of IκBα.[8][10] This stabilizes the IκBα/NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene expression.[9][11] Studies have confirmed that this IKK-dependent inhibition occurs with an approximate IC₅₀ value of 25 μM in TNF-α stimulated cells and is independent of this compound's effects on PDE1 or calcium regulation.[1]
Inhibition of the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation of the potent pro-inflammatory cytokines IL-1β and IL-18. It is a key component of the innate immune response in the CNS. Recent studies demonstrate that this compound can attenuate ischemic stroke by inhibiting the expression of the NLRP3 inflammasome.[5][6] In mouse models of middle cerebral artery occlusion/reperfusion (MCAO/R), post-treatment with this compound reduced the expression of NLRP3 inflammasome components.[5] This action contributes to the reduction of IL-1β and IL-18 levels, thereby alleviating the inflammatory damage associated with ischemic injury.[5]
Modulation of Glial Cell Activity
Microglia and astrocytes are the primary immune-competent cells in the CNS. Their activation is a hallmark of neuroinflammation. This compound has been shown to modulate the activity of both cell types.
-
Microglia: In LPS-stimulated BV-2 microglial cells, this compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13][14] It also suppresses the proliferation of activated microglia.[12] This effect is linked to the inhibition of the NF-κB and Activator protein-1 (AP-1) pathways.[12][13] Some studies also suggest this compound's effects on microglia are mediated through the activation of AMP-activated protein kinase (AMPK) or its binding to the translocator protein (TSPO), which is upregulated in activated microglia.[12][14]
-
Astrocytes: In models of ischemia-reperfusion injury, this compound treatment reduces the activation of astrocytes (reactive astrogliosis) and decreases their production of TNF-α.[15][16] It can protect astrocytes from injury and reduce inflammation, partly by targeting astrocytic connexin 43 via the PI3K/AKT signaling pathway.[16][17][18]
Role of Phosphodiesterase 1 (PDE1) Inhibition
This compound is a well-established inhibitor of PDE1, an enzyme that degrades cyclic nucleotides (cAMP and cGMP).[4][8] By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, which can have downstream anti-inflammatory effects.[19] For instance, elevated cAMP can activate Protein Kinase A (PKA), which can interfere with inflammatory signaling. However, multiple studies have definitively shown that this compound's potent inhibition of the NF-κB pathway is not mediated by its action on PDE1, as other specific PDE1 inhibitors do not replicate this effect.[1][2] Therefore, while PDE1 inhibition contributes to this compound's overall pharmacological profile (e.g., in vasodilation and neuronal plasticity), the direct targeting of IKK is considered its primary anti-inflammatory mechanism.[1][9]
Quantitative Efficacy Data
The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Stimulus | This compound Conc. | Measured Marker | Result | Citation |
| Vascular Smooth Muscle Cells | TNF-α | ~25 µM (IC₅₀) | NF-κB Transcriptional Activity | 50% inhibition | [1] |
| BV-2 Microglia | LPS (1 µg/mL) | 10-80 µM | Proliferation (MTT Assay) | Dose-dependent inhibition | [12] |
| BV-2 Microglia | LPS | 10-80 µM | TNF-α, NO Production | Dose-dependent inhibition | [12] |
| BV-2 Microglia | LPS (100 ng/mL) | 50 µM | iNOS, COX-2 mRNA | Significant suppression | [14] |
| BV-2 Microglia | LPS (100 ng/mL) | 50 µM | TNF-α, IL-6, IL-1β Release (ELISA) | Significant reduction | [20] |
| HUVECs, A549, RAW264.7 | TNF-α | Dose-dependent | NF-κB Transcriptional Activity | Potent inhibition | [1] |
Table 2: In Vivo Effects of this compound on Neuroinflammation
| Animal Model | This compound Dose | Measured Marker | Result | Citation |
| Mouse (LPS-induced lung inflammation) | 2.5, 5, 10 mg/kg (i.p.) | TNF-α, IL-1β, MIP-2 mRNA in lung | Significant, dose-dependent inhibition | [11] |
| Mouse (MCAO/R Ischemic Stroke) | 5, 10 mg/kg (i.p.) | NLRP3 Inflammasome Expression | Significant reduction | [5] |
| Mouse (MCAO/R Ischemic Stroke) | 5, 10 mg/kg (i.p.) | IL-1β, IL-18 Levels (ELISA) | Significant reduction | [5] |
| Rat (Bleomycin-induced pulmonary fibrosis) | Dose-dependent | BALF levels of IL-6, TNF-α, TGF-β1 | Significant suppression | [21] |
| Rat (Bleomycin-induced pulmonary fibrosis) | Dose-dependent | BALF level of IL-10 | Significant augmentation | [21] |
Table 3: Human Clinical Study Data
| Study Population | This compound Dose | Measured Marker | Result | Citation |
| Acute Ischemic Stroke Patients (n=60) | 30 mg/day (i.v.) for 14 days | IκBα mRNA (in PBMCs) | Steady increase vs. controls | [10][22] |
| Acute Ischemic Stroke Patients (n=60) | 30 mg/day (i.v.) for 14 days | Phosphorylated IκBα Protein | Impeded phosphorylation/degradation | [10][22] |
| Acute Ischemic Stroke Patients (n=60) | 30 mg/day (i.v.) for 14 days | Plasma TNF-α, IL-6, MCP-1 | Potent inhibition, esp. at day 7 | [10] |
Key Experimental Protocols and Workflows
Reproducibility is paramount in research. This section details common methodologies used to investigate this compound's anti-inflammatory effects.
In Vitro Microglial Activation Assay
This protocol is widely used to assess the anti-inflammatory potential of compounds on microglial cells, a key player in neuroinflammation.
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western Blot/PCR). Once confluent, they are pre-treated with varying concentrations of this compound (e.g., 0-50 µM or 10-80 µM) for a specified duration (e.g., 12 or 23 hours).[14][20]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is added to the media at a final concentration of 100 ng/mL or 1 µg/mL to induce an inflammatory response.[12][14] Cells are then incubated for a further period (e.g., 1 hour for phosphorylation studies, 6 hours for qRT-PCR, or 24 hours for cytokine release).[14][20]
-
Analysis:
-
Cytokine Measurement: Supernatants are collected, and levels of TNF-α, IL-6, and IL-1β are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20]
-
Gene Expression: Cells are lysed, and total RNA is extracted. Quantitative Real-Time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, and IL-1β.[14]
-
Protein Analysis: Cell lysates are prepared for Western blot analysis to detect the expression of proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling molecules (e.g., IκBα, AMPK).[14][20]
-
In Vivo Ischemic Stroke Model (MCAO/R)
The transient middle cerebral artery occlusion/reperfusion (MCAO/R) model in rodents is a standard for mimicking human ischemic stroke and evaluating neuroprotective and anti-inflammatory drug candidates.
-
Animal Preparation: Male Wistar rats or C57BL/6 mice are used.[5][23] Animals are anesthetized (e.g., with isoflurane or pentobarbital).
-
Induction of Ischemia (MCAO): The middle cerebral artery is occluded using the intraluminal filament method. A nylon monofilament is inserted via the external carotid artery and advanced up the internal carotid artery to block the origin of the MCA. Occlusion is maintained for a period, typically 60-90 minutes.
-
Reperfusion: The filament is withdrawn to allow blood flow to be restored (reperfusion).
-
Drug Administration: this compound (e.g., 5 or 10 mg/kg) or vehicle (control) is administered, typically via intraperitoneal (i.p.) injection, at a set time point after the onset of reperfusion (e.g., 1 hour post-reperfusion).[5]
-
Post-operative Assessment:
-
Neurological Deficit Scoring: Behavioral tests are performed at various time points (e.g., 24h, 72h) to assess motor and neurological function.
-
Infarct Volume Measurement: After a set period (e.g., 3 days), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[6]
-
Molecular Analysis: Brain tissue from the peri-infarct region is harvested for analysis. Western blotting is used to measure protein levels of NLRP3, NF-κB, and apoptosis markers (Bax, Bcl-2).[5][6] ELISA is used to quantify cytokine levels (IL-1β, IL-18).[5] Immunohistochemistry can be used to visualize microglial activation and neuronal apoptosis.[6]
-
Conclusion and Future Directions
This compound is a multi-modal anti-inflammatory agent with a well-defined primary mechanism of action: the direct, PDE-independent inhibition of the IKK/NF-κB signaling pathway.[1][2] Its ability to also suppress the NLRP3 inflammasome and modulate the inflammatory responses of microglia and astrocytes further solidifies its therapeutic potential for a range of neurological disorders where neuroinflammation is a key pathological driver, such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[5][24]
For drug development professionals, this compound presents a compelling case. It has an excellent long-term safety profile from decades of clinical use for other indications.[8][24] Future research should focus on:
-
Target Engagement Studies: Conducting clinical trials with PET imaging or CSF analysis to confirm target engagement (e.g., IKK inhibition) at clinical doses in neuroinflammatory patient populations.
-
Dose Optimization: Determining the optimal dosing strategy specifically for anti-neuroinflammatory effects in chronic neurological diseases.
-
Combination Therapies: Investigating the synergistic potential of this compound with other therapeutic agents that target different aspects of neurodegeneration.
-
Derivative Development: Exploring the development of novel compounds based on the this compound scaffold to enhance potency and specificity for IKK or other anti-inflammatory targets.
The robust preclinical and initial clinical evidence strongly supports the repositioning of this compound as a valuable tool in the armamentarium against neuroinflammatory diseases.
References
- 1. This compound inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. This compound Attenuates Ischemic Stroke Through Inhibiting NLRP3 Inflammasome Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of this compound Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of this compound in Atherosclerosis and Ischemic Stroke: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
- 11. researchgate.net [researchgate.net]
- 12. TSPO-specific ligand this compound exerts a neuroprotective effect by suppressing microglial inflammation | Neuron Glia Biology | Cambridge Core [cambridge.org]
- 13. TSPO-specific ligand this compound exerts a neuroprotective effect by suppressing microglial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. This compound Protects Against Cerebral Ischemia-Reperfusion Injury by Targeting Astrocytic Connexin43 via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound Protects Against Cerebral Ischemia-Reperfusion Injury by Targeting Astrocytic Connexin43 via the PI3K/AKT Signaling Pathway [frontiersin.org]
- 18. This compound Protects Against Cerebral Ischemia-Reperfusion Injury by Targeting Astrocytic Connexin43 via the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound’s immunomodulating, anti-oxidant, anti-inflammatory, ant-ifibrotic, and PDE inhibiting potencies ameliorate bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Inhibits NF-κB-Dependent Inflammation in Acute Ischemic Stroke Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective effects of this compound, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. targetednutrients.com [targetednutrients.com]
Beyond Phosphodiesterase: An In-depth Technical Guide to the Multifaceted Pharmacological Targets of Vinpocetine
For Researchers, Scientists, and Drug Development Professionals
Vinpocetine, a synthetic derivative of the periwinkle alkaloid vincamine, has a long history of clinical use for cerebrovascular disorders and cognitive enhancement.[1][2] While its mechanism of action has traditionally been attributed to the inhibition of phosphodiesterase type 1 (PDE1), a growing body of evidence reveals a more complex pharmacological profile.[2][3] This technical guide delves into the non-PDE1 molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Pharmacological Targets Beyond PDE1
This compound's pleiotropic effects stem from its ability to modulate a diverse array of cellular targets, contributing to its neuroprotective and anti-inflammatory properties.[1][2] The primary targets identified beyond PDE1 include the IκB kinase (IKK) complex, voltage-gated sodium channels (VGSCs), and glutamate receptors. Emerging evidence also points to its interaction with potassium channels, the translocator protein (TSPO), and Toll-like receptor 4 (TLR4).
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of this compound's interaction with its non-PDE1 targets. This data provides a comparative overview of its potency at these different sites.
| Target | Parameter | Value | Species/System | Reference |
| IκB kinase β (IKKβ) | IC₅₀ | ~17 µM | Cell-free system (recombinant IKKβ) | [1][4] |
| IC₅₀ | ~25 µM | Intracellular IKK kinase activation | [4] | |
| Voltage-gated Na⁺ Channels | IC₅₀ | 10-50 µM | Rat cortical neurons (patch-clamp) | [1] |
| IC₅₀ | 44.2 ± 14.6 µM | Rat cultured cerebrocortical neurons (patch-clamp) | [5] | |
| [³H]AMPA Binding | IC₅₀ | Not specified, incomplete reduction | Rat cortical membranes | [6] |
Key Signaling Pathways Modulated by this compound
This compound's engagement with its non-PDE1 targets leads to the modulation of critical intracellular signaling cascades, primarily impacting inflammatory and excitotoxic pathways.
Inhibition of the NF-κB Inflammatory Pathway
A pivotal anti-inflammatory mechanism of this compound is its direct inhibition of IκB kinase (IKK).[3][4][7] This action is independent of its effects on PDE1 and ion channels.[1] By targeting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB.[1][3] This stabilizes the IκB-NF-κB complex, sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2]
Modulation of Toll-Like Receptor 4 (TLR4) Signaling
This compound has also been shown to attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] Specifically, it appears to act on the MyD88-dependent pathway, which is a key downstream signaling cascade of TLR4, ultimately leading to the activation of NF-κB.[8][9]
References
- 1. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound preferentially antagonizes quisqualate/AMPA receptor responses: evidence from release and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound alleviate cerebral ischemia/reperfusion injury by down-regulating TLR4/MyD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
The Molecular Architecture and Chemical Profile of Vinpocetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, has been a subject of extensive research for its neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth examination of the molecular structure and chemical properties of this compound. It details its synthesis, physicochemical characteristics, and the analytical methodologies employed for its quantification. Furthermore, this document elucidates the compound's complex mechanism of action by exploring its primary signaling pathways and offers a summary of its pharmacokinetic profile. All quantitative data are presented in structured tables for clarity, and key experimental protocols are described to facilitate reproducibility.
Molecular Structure and Physicochemical Properties
This compound, chemically known as ethyl apovincaminate, is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor) or the seeds of Voacanga africana.[1][2][3] Its structure is characterized by an indole ring system fused to a complex pentacyclic framework.[4] The precise IUPAC name is ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate.[5]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and analytical development.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₆N₂O₂ | [5] |
| Molecular Weight | 350.45 g/mol | [6] |
| Appearance | White crystalline powder, odorless and tasteless | [7] |
| Melting Point | 147-153 °C (with decomposition) | [7] |
| Solubility | Soluble in chloroform and ethanol; Insoluble in water | [6][7] |
| Water Solubility | 35.5 µg/mL (at pH 7.4) | [5] |
| pKa (basic) | 7.1 | [5] |
| UV Maximum Absorption | 229, 275, 315 nm (in 96% ethanol) | [7] |
Synthesis of this compound
This compound is typically produced via semi-synthesis from vincamine.[8] The process generally involves the dehydration of vincamine to form apovincamine, which is then esterified to yield this compound.[4] Several methods have been patented, often aiming to improve yield and purity.
General Experimental Protocol for Synthesis from Vincamine
The following protocol outlines a common synthetic route.
-
Dehydration of Vincamine to Apovincamine:
-
Vincamine is dissolved in a suitable solvent, such as toluene.[9]
-
A dehydrating agent, like polyphosphoric acid, is added dropwise to the mixture, often under cooled conditions (ice water bath).[9]
-
The reaction mixture is then heated (e.g., 120 °C) for several hours, and water is removed using a water separator.[9]
-
After the reaction is complete, the solvent is removed by distillation. The residue is worked up by adding ethanol and water, and the pH is adjusted to alkaline conditions (pH 9-12) using a base like sodium hydroxide or potassium carbonate, causing apovincamine to precipitate.[9]
-
The solid apovincamine is collected by filtration and dried under a vacuum.[9]
-
-
Esterification of Apovincamine to this compound:
-
Apovincamine is dissolved in absolute ethanol in the presence of a base, such as sodium ethoxide.[9][10]
-
The mixture is stirred, often initially in an ice water bath, and then heated to reflux (e.g., 80 °C) for an extended period (e.g., 12 hours).[9]
-
Reaction completion is monitored using techniques like Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, the solvent is evaporated. The residue is then acidified (e.g., with hydrochloric acid) and extracted with an organic solvent like ethyl acetate to remove impurities.[9]
-
The pH of the aqueous phase is then adjusted back to alkaline (pH 12), causing this compound to precipitate.[9]
-
The final product is collected by filtration, dried, and may be recrystallized from ethanol to achieve high purity (>99.5%).[4][9][10]
-
Mechanism of Action
This compound is a multi-target agent, exerting its pharmacological effects through several distinct molecular mechanisms.[11] Its primary actions include improving cerebral blood flow, providing neuroprotection, and exhibiting anti-inflammatory properties.[12][13]
Key Signaling Pathways
-
Phosphodiesterase Type 1 (PDE1) Inhibition: this compound is a potent inhibitor of Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1).[12][14] This inhibition leads to an increase in the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are crucial second messengers.[12] Elevated cGMP levels in vascular smooth muscle cells promote vasodilation, thereby increasing cerebral blood flow and enhancing the delivery of oxygen and glucose to the brain.[11][12]
-
Voltage-Gated Sodium Channel Blockade: this compound acts as a selective inhibitor of voltage-sensitive Na+ channels.[6][14] By blocking these channels, it stabilizes neuronal membranes and reduces neuronal excitability. This action is believed to protect neurons from excitotoxicity, a damaging process initiated by excessive stimulation from neurotransmitters like glutamate, which plays a role in ischemic brain injury.[13][14]
-
Anti-inflammatory Activity (NF-κB Pathway): this compound exhibits significant anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex.[11][15] This inhibition prevents the degradation of IκB, which in turn sequesters the nuclear factor-kappa B (NF-κB) transcription factor in the cytoplasm.[11] By blocking the translocation of NF-κB to the nucleus, this compound suppresses the expression of various pro-inflammatory genes, including cytokines like TNF-α.[11][12]
Caption: Primary signaling pathways modulated by this compound.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is characterized by rapid absorption and significant first-pass metabolism.[1][16] Its main and active metabolite is apovincaminic acid (AVA).[1]
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic data for this compound in humans. It is important to note that values can vary significantly between studies and are influenced by factors such as food intake.[1]
| Parameter | Value | Species | Reference(s) |
| Time to Max. Conc. (Tmax) | 1.0 - 2.0 hours | Human | [1][17] |
| Elimination Half-life (t½) | 1.0 - 2.5 hours (initial phase) | Human | [1] |
| ~4.83 hours (terminal phase) | Human | [17] | |
| Oral Bioavailability | 7% - 60% (highly variable) | Human | [1] |
| ~57% | Human | [17] | |
| Metabolism | Rapidly metabolized in the liver to Apovincaminic Acid (AVA) | Human | [1][16] |
| Excretion | Unchanged this compound not detected in urine | Human | [17] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative determination of this compound in bulk drug, pharmaceutical formulations, and biological samples.[18][19][20]
Experimental Protocol: RP-HPLC for this compound Quantification
This protocol is a representative example for the analysis of this compound in bulk or capsule form.
-
Chromatographic Conditions:
-
Column: Eurospher II C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[20]
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M KH₂PO₄ adjusted to pH 6.0) in a ratio of approximately 80:20 (v/v).[18][20] The buffer may contain triethylamine (e.g., 0.2% v/v) to improve peak shape.[20]
-
Detection: UV detection at a wavelength of 230 nm or 272 nm.[20][21]
-
Column Temperature: Ambient or controlled (e.g., 35 °C).[21]
-
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask.[19]
-
Add a suitable solvent (e.g., Methanol) and sonicate to dissolve completely. Make up to volume with the same solvent to create a stock solution.[19]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the desired concentration range (e.g., 12.5–200 μg/mL).[20]
-
-
Preparation of Sample Solution (from capsules):
-
Weigh and finely powder the contents of several capsules to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add the diluent (e.g., Methanol), sonicate for 15-20 minutes to ensure complete extraction, and make up to volume.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[19]
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
References
- 1. Clinical Pharmacology of this compound: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quantitative determination of this compound in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C22H26N2O2 | CID 443955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | 42971-09-5 [chemicalbook.com]
- 8. Synthesis and pharmacological activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102702192A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. [Mechanism of action of this compound]. | Semantic Scholar [semanticscholar.org]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. nbinno.com [nbinno.com]
- 16. Pharmacokinetics and metabolism of vincamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jetir.org [jetir.org]
- 20. Development and Validation of an RP-HPLC Method for the Determination of this compound and Folic Acid in the Presence of a this compound Alkaline Degradation Product in Bulk and in Capsule Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Determining the Potency of Vinpocetine: In Vitro IC50 Assays for PDE1A
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, is a well-documented inhibitor of phosphodiesterase type 1 (PDE1).[1][2] The PDE1 enzyme family, particularly the PDE1A isoform, plays a critical role in cyclic nucleotide signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Inhibition of PDE1A by compounds like this compound leads to an increase in intracellular levels of these second messengers, which can modulate a variety of downstream cellular processes, including vasodilation and neuronal function.[3][4] Accurately determining the half-maximal inhibitory concentration (IC50) of this compound against PDE1A is crucial for understanding its potency and for the development of novel therapeutic agents targeting this enzyme. This document provides detailed protocols for common in vitro assays used to measure the IC50 of this compound on PDE1A.
Data Presentation: this compound IC50 on PDE1A
The inhibitory potency of this compound against PDE1A has been determined using various in vitro assay methodologies. The reported IC50 values are summarized in the table below for easy comparison. It is important to note that variations in experimental conditions, such as substrate concentration and enzyme source, can influence the observed IC50 values.
| Compound | PDE Isoform | Reported IC50 (µM) | Assay Method | Reference |
| This compound | PDE1A | ~ 8 - 20 | Not Specified | [4] |
| This compound | PDE1 | 17 | Not Specified | [5] |
| This compound Derivative (para-methylphenyl substitution) | PDE1A | 3.53 ± 0.25 | Not Specified | [3][6] |
| This compound Derivative (3-chlorothiazole substitution) | PDE1A | 2.08 ± 0.16 | Not Specified | [3] |
Signaling Pathway of PDE1A
The following diagram illustrates the central role of PDE1A in the cGMP signaling pathway. PDE1A is a calcium/calmodulin-dependent phosphodiesterase that hydrolyzes cGMP to GMP, thereby terminating its signaling cascade. Inhibition of PDE1A by this compound prevents this hydrolysis, leading to an accumulation of cGMP and subsequent activation of downstream effectors like protein kinase G (PKG).
Caption: PDE1A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound against PDE1A involves preparing a series of this compound dilutions, incubating them with the PDE1A enzyme and its substrate, and then detecting the amount of product formed or substrate remaining. The following diagram outlines a typical experimental workflow.
Caption: General experimental workflow for determining the IC50 of this compound.
Protocols
Herein are detailed protocols for three common types of in vitro assays to determine the IC50 of this compound on PDE1A.
Protocol 1: Fluorescence Polarization (FP) Assay
This protocol is based on the principle of a competitive immunoassay where the amount of fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) bound to a specific antibody is measured. PDE1A activity reduces the amount of available FAM-cAMP, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human PDE1A enzyme
-
FAM-labeled cAMP or cGMP
-
Anti-cAMP or anti-cGMP antibody
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Prepare Reagent Mix: Prepare a master mix containing the PDE1A enzyme and the anti-cAMP/cGMP antibody in assay buffer. The optimal enzyme concentration should be determined empirically to achieve approximately 20-80% substrate hydrolysis in the absence of inhibitor.
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution to the appropriate wells of the 384-well plate.
-
Add 5 µL of assay buffer with DMSO to the "no inhibitor" control wells.
-
Add 5 µL of assay buffer to the "no enzyme" control wells.
-
-
Enzyme Addition: Add 10 µL of the PDE1A enzyme/antibody mixture to all wells except the "no enzyme" controls.
-
Initiate Reaction: Add 5 µL of the FAM-labeled cAMP/cGMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Luminescence-Based Assay (e.g., PDE-Glo™)
This assay measures the amount of remaining cAMP or cGMP after the PDE1A reaction by converting it to ATP, which is then detected using a luciferase-based reaction.[8]
Materials:
-
Recombinant human PDE1A enzyme
-
cAMP or cGMP substrate
-
PDE-Glo™ Termination/Detection Reagents (containing IBMX, protein kinase, and a kinase substrate)
-
Kinase-Glo® Reagent
-
Assay Buffer
-
This compound stock solution (in DMSO)
-
384-well white microplates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of each this compound dilution to the wells.
-
Add 2.5 µL of assay buffer with DMSO to the control wells.
-
-
Enzyme Addition: Add 2.5 µL of diluted PDE1A enzyme to all wells except the "no enzyme" control.
-
Initiate Reaction: Add 5 µL of cAMP or cGMP substrate to all wells.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Stop Reaction and Detect:
-
Add 5 µL of PDE-Glo™ Termination/Detection solution to each well.
-
Incubate for 20 minutes at room temperature.
-
-
Develop Luminescence: Add 20 µL of Kinase-Glo® Reagent to each well.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Perform data analysis as described in Protocol 1 to determine the IC50 value.
Protocol 3: Traditional Two-Step Radioenzymatic Assay
This classic method involves the hydrolysis of a radiolabeled cyclic nucleotide ([³H]-cAMP or [³H]-cGMP) by PDE1A, followed by the conversion of the resulting [³H]-5'-AMP or [³H]-5'-GMP to the nucleoside ([³H]-adenosine or [³H]-guanosine) by a 5'-nucleotidase.[9][10] The radiolabeled nucleoside is then separated from the charged substrate and product by ion-exchange chromatography.
Materials:
-
Recombinant human PDE1A enzyme
-
[³H]-cAMP or [³H]-cGMP
-
5'-Nucleotidase (e.g., from snake venom)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Stop Solution (e.g., 0.1 M HCl)
-
Ion-exchange resin (e.g., DEAE-Sephadex)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound.
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, this compound dilution, and PDE1A enzyme.
-
Initiate Reaction: Add [³H]-cAMP or [³H]-cGMP to start the reaction.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 10-30 minutes) where the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding the stop solution or by boiling for 1 minute.[9][10]
-
5'-Nucleotidase Digestion: Add 5'-nucleotidase and incubate for an additional 10-20 minutes at 30°C.
-
Separation: Apply the reaction mixture to a prepared ion-exchange column. The uncharged [³H]-nucleoside will pass through, while the charged substrate and intermediate product will be retained.
-
Quantification: Collect the eluate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percent inhibition at each this compound concentration. Plot the data and determine the IC50 as described in Protocol 1.
References
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | Inhibition of PDE1-B by this compound Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke [frontiersin.org]
- 3. Synthesis and Activity Evaluation of this compound-Derived Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Synthesis and Activity Evaluation of this compound-Derived Indole Alkaloids [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Vinpocetine's Neuroprotective Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the neuroprotective properties of Vinpocetine. Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies.
Introduction to Animal Models
This compound, a synthetic derivative of the periwinkle alkaloid vincamine, has demonstrated a range of neuroprotective effects in various preclinical models of neurological disorders. Its mechanisms of action are multifaceted, including anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as the inhibition of phosphodiesterase type 1 (PDE1). To study these effects, researchers commonly employ animal models that mimic the pathological conditions of human diseases such as ischemic stroke, neuroinflammation, and neurodegenerative diseases like Alzheimer's and Parkinson's.
The selection of an appropriate animal model is critical for elucidating the specific neuroprotective mechanisms of this compound and for evaluating its therapeutic potential. This document outlines the application of several widely used models, including cerebral ischemia induced by middle cerebral artery occlusion (MCAO), neuroinflammation triggered by lipopolysaccharide (LPS), and neurotoxicity models using agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and amyloid-beta (Aβ).
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound in different animal models.
Table 1: Effects of this compound in Cerebral Ischemia Models (MCAO)
| Animal Model | This compound Dosage | Key Outcome Measure | Control Group (Mean ± SD/SEM) | This compound-Treated Group (Mean ± SD/SEM) | Percent Improvement | Citation(s) |
| Rat (pMCAO) | 3 mg/kg, i.p. | Infarct Volume | Not specified | 42% reduction compared to control | 42% | [1][2] |
| Mouse (tMCAO) | 10 mg/kg, i.p. | Infarct Volume (%) | Approx. 45 ± 5% | Approx. 25 ± 4% | ~44% | [3][4] |
| Mouse (tMCAO) | 10 mg/kg, i.p. | Neurological Score | Approx. 2.8 ± 0.4 | Approx. 1.5 ± 0.3 | Lower score indicates improvement | [3][4] |
Table 2: Effects of this compound in Neuroinflammation Models (LPS-Induced)
| Animal Model/Cell Line | This compound Concentration/Dosage | Key Outcome Measure | Control Group (Mean ± SD/SEM) | This compound-Treated Group (Mean ± SD/SEM) | Percent Improvement | Citation(s) |
| BV2 Microglia (in vitro) | 50 µM | TNF-α production | Not specified | Significant reduction | Not specified | [5][6] |
| BV2 Microglia (in vitro) | 50 µM | IL-1β production | Not specified | Significant reduction | Not specified | [5][6] |
| BV2 Microglia (in vitro) | 50 µM | Nitric Oxide (NO) production | Not specified | Significant reduction | Not specified | [5][6] |
| Mice (Carrageenan-induced inflammation) | 30 mg/kg | Paw IL-1β levels (pg/mg tissue) | Approx. 150 ± 20 | Approx. 75 ± 15 | ~50% reduction | [7] |
| Mice (Carrageenan-induced inflammation) | 30 mg/kg | Paw TNF-α levels (pg/mg tissue) | Approx. 200 ± 25 | Approx. 50 ± 10 | ~75% reduction | [7] |
Table 3: Effects of this compound in Neurotoxicity Models
| Animal Model | Toxin/Inducer | This compound Dosage | Key Outcome Measure | Control Group (Mean ± SD/SEM) | This compound-Treated Group (Mean ± SD/SEM) | Percent Improvement | Citation(s) |
| Rat | MPTP | 5, 10, 20 mg/kg, i.p. | Striatal Dopamine Levels | Not specified | Dose-dependent restoration | Not specified | |
| Rat | Amyloid-beta (Aβ) | 4 mg/kg, p.o. | Morris Water Maze Escape Latency (s) | Increased latency | Significantly decreased latency | Not specified | |
| Rat | NMDA | Not specified | Lesion Size | Not specified | Significantly reduced | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol describes the induction of focal cerebral ischemia by temporarily occluding the middle cerebral artery.[2][8][9][10]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) and maintain its body temperature at 37°C using a heating pad.
-
Place the mouse in a supine position under a surgical microscope.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the proximal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA between the ligatures.
-
Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Close the incision and allow the mouse to recover.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to study the inflammatory response in the central nervous system.[11][12][13][14]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve LPS in sterile saline to the desired concentration (e.g., 0.33 mg/kg).
-
Administer this compound or vehicle to the respective groups of mice at the predetermined time before LPS injection.
-
Inject the LPS solution intraperitoneally into the mice.
-
At a specified time point after LPS injection (e.g., 3-6 hours), euthanize the animals and collect brain tissue for analysis of inflammatory markers.
MPTP-Induced Parkinson's Disease Model in Mice
This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[15][16][17][18][19]
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve MPTP in sterile saline. A common regimen is to administer 20-30 mg/kg of MPTP i.p. once daily for five consecutive days.
-
Administer this compound or vehicle to the respective groups of mice according to the study design (e.g., pre-treatment, co-treatment, or post-treatment).
-
Monitor the animals for the development of motor deficits.
-
At the end of the study period, euthanize the animals and collect brain tissue (specifically the striatum and substantia nigra) for neurochemical and histological analysis.
Intracerebroventricular (ICV) Injection of Amyloid-Beta (Aβ) in Rats
This model is used to study the neurotoxic effects of amyloid-beta, a key pathological hallmark of Alzheimer's disease.
Materials:
-
Amyloid-beta (1-42) peptide
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Prepare aggregated Aβ by dissolving the peptide in a suitable solvent and incubating it to form oligomers or fibrils.
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Expose the skull and drill a small burr hole over the lateral ventricle.
-
Using a Hamilton syringe, slowly infuse the prepared Aβ solution into the ventricle.
-
Administer this compound or vehicle according to the experimental design.
-
Allow the animals to recover and perform behavioral tests and post-mortem analysis at specified time points.
Assessment of Neuroprotection
This method is used to visualize and quantify the extent of ischemic damage in the brain.[1][20][21][22][23][24]
Procedure:
-
Following the MCAO procedure, euthanize the animal and carefully remove the brain.
-
Chill the brain briefly at -20°C for easier slicing.
-
Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 20-30 minutes in the dark.
-
Viable tissue will be stained red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct area in each slice. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Behavioral tests are crucial for assessing the functional consequences of brain injury and the therapeutic effects of this compound. A commonly used scale is the Bederson score.[3]
Procedure (Bederson Score):
-
Score 0: No observable neurological deficit.
-
Score 1: Forelimb flexion. The mouse shows flexion of the contralateral forelimb when lifted by the tail.
-
Score 2: Decreased resistance to lateral push. The mouse shows reduced resistance when pushed sideways towards the paretic side.
-
Score 3: Unilateral circling. The mouse spontaneously circles towards the paretic side.
-
Score 4: No spontaneous motor activity or death.
ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in brain tissue homogenates.
Procedure:
-
Homogenize the collected brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Use a commercial ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α).
-
Follow the manufacturer's instructions for adding samples, standards, and antibodies to the microplate wells.
-
After the final incubation and washing steps, add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
HPLC with electrochemical detection is a sensitive method for quantifying dopamine and its metabolites in the striatum.[25][26][27][28]
Procedure:
-
Dissect the striatum from the brain and homogenize it in an appropriate buffer (e.g., perchloric acid).
-
Centrifuge the homogenate and filter the supernatant.
-
Inject a known volume of the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Separate dopamine and its metabolites based on their retention times.
-
Quantify the concentration of dopamine by comparing the peak area to that of a known standard.
The MWM is a widely used behavioral test to assess hippocampus-dependent spatial learning and memory.[29][30][31][32][33]
Procedure:
-
The apparatus consists of a circular pool filled with opaque water and a hidden escape platform.
-
During the acquisition phase, the rat is placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues. The time taken to find the platform (escape latency) is recorded.
-
This is typically repeated for several trials over multiple days.
-
In the probe trial, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
The rotarod test is used to evaluate motor coordination, balance, and motor learning in rodents.[34][35][36][37][38]
Procedure:
-
The apparatus consists of a rotating rod that can be set at a constant or accelerating speed.
-
Place the mouse on the rotating rod.
-
Record the latency to fall from the rod as the speed of rotation increases.
-
Repeat the test for several trials with an inter-trial interval.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound's neuroprotective signaling pathways.
Experimental Workflow for MCAO Model
Experimental workflow for the MCAO model.
Logical Relationship of Neurotoxicity Models
Logical relationships in neurotoxicity models.
References
- 1. [Neuroprotective effects of this compound in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Ischemic Stroke Through Inhibiting NLRP3 Inflammasome Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviate cerebral ischemia/reperfusion injury by down-regulating TLR4/MyD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Anti-inflammatory effects of this compound in LPS-stimulated microglia via activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reduces Carrageenan-Induced Inflammatory Hyperalgesia in Mice by Inhibiting Oxidative Stress, Cytokine Production and NF-κB Activation in the Paw and Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient Middle Cerebral Artery Occlusion Model of Stroke [app.jove.com]
- 9. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]
- 10. 2.3. Transient middle cerebral artery occlusion (tMCAO) model [bio-protocol.org]
- 11. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 12. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 14. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. The mouse model of Parkinson disease (PD) [bio-protocol.org]
- 18. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Quantitation of Infarct Volume With TTC Staining [bio-protocol.org]
- 22. TTC staining and quantitative analysis of infarct volume [bio-protocol.org]
- 23. 2.7. Determination of infarct volume by TTC staining [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Striatal dopamine measurement through HPLC [protocols.io]
- 26. pubcompare.ai [pubcompare.ai]
- 27. HPLC analysis of striatal dopamine levels [bio-protocol.org]
- 28. HPLC analysis of striatal dopamine and its metabolites [bio-protocol.org]
- 29. 2.4. Morris Water Maze (MWM) Test [bio-protocol.org]
- 30. queensu.ca [queensu.ca]
- 31. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 32. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 35. MPD: JaxCC1: project protocol [phenome.jax.org]
- 36. mmpc.org [mmpc.org]
- 37. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 38. albany.edu [albany.edu]
Application Note: A Validated HPLC-UV Method for the Quantification of Vinpocetine in Human Plasma
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of vinpocetine in human plasma. The method involves a straightforward protein precipitation step for sample clean-up, providing good recovery and minimizing matrix effects. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a short run time. The method was validated according to the International Conference on Harmonization (ICH) Q2 (R1) guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity.[1] This protocol is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring of this compound in a clinical or research setting.
Introduction
This compound is a synthetic derivative of the Vinca alkaloid vincamine and is widely used for the treatment of cerebrovascular disorders and cognitive impairment.[2][3] Accurate and reliable quantification of this compound in biological matrices like plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and complying with regulatory standards. While various methods, including LC-MS/MS, exist for its determination, HPLC with UV detection remains a cost-effective, accessible, and robust technique for many laboratories.[4][5] This document provides a detailed protocol for a validated HPLC-UV method designed for researchers, scientists, and drug development professionals.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV/VIS detector, autosampler, and column oven (e.g., Agilent 1200 series or similar).[1]
-
Chromatography Data System: Software for instrument control, data acquisition, and processing.
-
Analytical Column: Zorbax or equivalent C18 column (150 mm x 4.6 mm, 5 µm particle size).[1][6]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Centrifuge and Vortex Mixer.
-
Solvents and Reagents: HPLC grade methanol, acetonitrile, and water. Ammonium acetate and triethylamine (analytical grade).[6][7] this compound reference standard (purity >99%).
2.2. Chromatographic Conditions The chromatographic conditions were optimized for the efficient separation of this compound from endogenous plasma components.
| Parameter | Condition |
| Mobile Phase | Methanol : Water (80:20, v/v) containing 0.1% Triethylamine, pH adjusted to 7.0 with acetic acid.[7] |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm).[1][6] |
| Flow Rate | 1.0 mL/min.[6] |
| Detection Wavelength | 274 nm.[7][8] |
| Injection Volume | 20 µL. |
| Column Temperature | 30°C.[6] |
| Run Time | Approximately 10 minutes. |
Protocols
3.1. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve and make up the volume with methanol.[9]
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the working stock solution into drug-free human plasma to achieve the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).
3.2. Plasma Sample Preparation (Protein Precipitation) The protein precipitation method is used to extract this compound from the plasma matrix.
-
Pipette 500 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of ice-cold methanol to the tube to precipitate plasma proteins.[10][11]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation and Results
The developed method was validated for its system suitability, linearity, accuracy, precision, and sensitivity.
4.1. System Suitability System suitability tests were performed by injecting six replicates of a standard solution (200 ng/mL) to ensure the chromatographic system was performing adequately. The results are summarized below.
| Parameter | Acceptance Criteria | Result (Mean ± %RSD) |
| Retention Time | RSD ≤ 2% | 6.4 min ± 0.083% |
| Tailing Factor | T ≤ 2 | 1.109 ± 0.378% |
| Theoretical Plates | N > 2000 | > 5000 |
4.2. Linearity The linearity of the method was evaluated by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 154.8x + 210.3 |
4.3. Accuracy and Precision Accuracy and precision were assessed by analyzing QC samples at three concentration levels (Low, Medium, High) on three different days (n=6).
| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 30 | 3.1 | 102.5 | 3.8 | 101.7 |
| MQC | 300 | 2.5 | 98.9 | 3.1 | 99.5 |
| HQC | 800 | 1.9 | 101.2 | 2.4 | 100.8 |
4.4. Recovery and Sensitivity The extraction recovery was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions. The sensitivity of the method was defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
| Parameter | Result |
| Mean Extraction Recovery | 91.83%[7] |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
Visualized Workflows
Caption: Overall Workflow for this compound Quantification.
Caption: Detailed Plasma Sample Preparation Protocol.
Conclusion
The HPLC-UV method detailed in this application note is simple, accurate, and reproducible for the quantification of this compound in human plasma. The straightforward protein precipitation protocol offers high recovery and ease of implementation. This validated method is well-suited for supporting pharmacokinetic and clinical studies, providing a reliable and cost-effective analytical solution for drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Validated Stability-Indicating HPLC Method for this compound in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT AND VALIDATION OF A UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF this compound IN BULK AND TABLET DOSAGE FORM | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. Determination of this compound and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajprd.com [ajprd.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vinpocetine and its Primary Metabolite, Apovincaminic Acid, using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is a well-established therapeutic agent used for the treatment of cerebrovascular disorders and cognitive impairment.[1][2] Its therapeutic efficacy is closely linked to its pharmacokinetic profile, which is characterized by rapid metabolism in the liver.[3][4] The primary and active metabolite of this compound is apovincaminic acid (AVA).[4][5] Accurate and sensitive quantification of both this compound and AVA in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note provides a detailed protocol for the simultaneous determination of this compound and AVA using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway of this compound
This compound undergoes rapid and extensive metabolism in the body, with the primary metabolic pathway being the hydrolysis of the ethyl ester group to form its major active metabolite, apovincaminic acid (AVA).[3][6] This biotransformation is a key determinant of the drug's pharmacokinetic profile and therapeutic activity.
Caption: Metabolic conversion of this compound to Apovincaminic Acid.
Experimental Protocols
This section details a validated LC-MS/MS method for the simultaneous quantification of this compound and AVA in biological matrices such as plasma or brain tissue.[5][7]
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting this compound and AVA from biological samples.[1][5]
-
Reagents and Materials:
-
Procedure:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, brain homogenate), add 20 µL of the internal standard working solution.
-
Add 500 µL of ice-cold methanol to precipitate proteins.[5]
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.[8]
-
Liquid Chromatography Conditions
-
Instrumentation: A UPLC or HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column, such as a Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm), is recommended for good separation.[5]
-
Mobile Phase:
-
Flow Rate: A typical flow rate is between 0.20 and 0.40 mL/min.[5]
-
Gradient Elution: A gradient elution is often employed to ensure optimal separation of the analytes and the internal standard. An example gradient is as follows:
-
Start with a low percentage of Mobile Phase B, hold for a short period, then ramp up to a high percentage of Mobile Phase B to elute the compounds, followed by a re-equilibration step at the initial conditions.
-
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions
-
Instrumentation: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[5]
-
MRM Transitions: The specific precursor to product ion transitions for this compound, AVA, and the internal standard need to be optimized. Commonly reported transitions are:
-
Instrument Parameters: Parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy should be optimized for maximum signal intensity.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites by LC-MS/MS is depicted in the following diagram.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative performance of various published LC-MS/MS methods for the analysis of this compound and Apovincaminic Acid.
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (RSD%) | Accuracy (RE%) | Reference |
| This compound | Rat Brain | 0.100 - 60.0 | 0.100 | < 11.8% | -1.7% to 3.0% | [5] |
| Apovincaminic Acid | Rat Brain | 0.103 - 6.18 | 0.103 | < 11.8% | 2.7% to 9.5% | [5] |
| This compound | Beagle Plasma | 0.1 - 20.0 | 0.1 | < 15% | Not Reported | [1] |
| Apovincaminic Acid | Beagle Plasma | 1.0 - 200.0 | 1.0 | < 15% | Not Reported | [1] |
| This compound | Rat Plasma | 0.40 - 149 | 0.40 | < 12.9% | -5.9% to 7.3% | [1] |
| Apovincaminic Acid | Rat Plasma | 0.80 - 298 | 0.80 | < 12.9% | -7.9% to 5.6% | [1] |
| This compound | Rat Plasma | 0.5 - 500 | 0.5 | < 8.55% | Not Reported | [7] |
| Apovincaminic Acid | Rat Plasma | 0.5 - 500 | 0.5 | < 8.55% | Not Reported | [7] |
| Apovincaminic Acid | Human Plasma | 10.61 - 424.40 (µg/L) | 10.61 (µg/L) | < 6.8% | Not Reported | [10] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its primary active metabolite, apovincaminic acid, in various biological matrices. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and evaluation of this compound-based therapeutics. The high sensitivity and selectivity of the MRM mode make this method particularly suitable for pharmacokinetic and drug metabolism studies where low concentrations of the analytes are expected.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Synthesis and pharmacological activity of this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]
- 4. Clinical Pharmacology of this compound: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of this compound and its Major Active Metabolite Apovincaminic Acid in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of vincamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of Primary Metabolite of this compound in Human Plasma by LC-MS/MS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Investigating Vinpocetine's Anti-Inflammatory Action in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinpocetine, a synthetic derivative of the periwinkle alkaloid vincamine, has long been utilized for its cognitive-enhancing and cerebral blood-flow-stimulating properties. Emerging evidence has highlighted its potent anti-inflammatory effects, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. These application notes provide a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory action and offer detailed protocols for investigating these effects in various cell culture models. The primary mechanism of this compound's anti-inflammatory activity is the direct inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[1][2] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[2] Additionally, this compound has been shown to suppress the activation of the NLRP3 inflammasome, further attenuating the inflammatory response.[3][4] These notes detail experimental setups using various cell lines, including macrophages, endothelial cells, and retinal pigment epithelial cells, and provide step-by-step protocols for inducing inflammation and evaluating the efficacy of this compound.
Introduction to this compound's Anti-Inflammatory Properties
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been identified as a potent inhibitor of NF-κB activation, demonstrating significant anti-inflammatory effects in a variety of in vitro and in vivo models.[1][5] Its action is independent of its well-known phosphodiesterase (PDE) inhibitory activity, highlighting a novel mechanism of action.[2] Studies have shown that this compound can suppress the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6 in cell types like vascular smooth muscle cells, endothelial cells, macrophages, and epithelial cells.[1][6] Furthermore, this compound has been observed to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the maturation and secretion of IL-1β and IL-18.[3][4]
Mechanism of Action: Targeting the NF-κB and NLRP3 Pathways
This compound exerts its anti-inflammatory effects primarily through two key pathways:
-
Inhibition of the NF-κB Signaling Pathway: this compound directly targets the IKKβ subunit of the IKK complex, inhibiting its kinase activity. This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2]
-
Suppression of the NLRP3 Inflammasome: this compound has been shown to inhibit the activation of the NLRP3 inflammasome in response to stimuli like amyloid-beta.[3][4] This inhibition leads to reduced activation of caspase-1 and decreased maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[3][4]
Caption: this compound's dual inhibitory action on NF-κB and NLRP3 pathways.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various cell culture studies.
Table 1: Inhibition of IKKβ Kinase Activity by this compound
| Assay System | IC50 Value | Reference |
| Cell-free (recombinant IKKβ) | ~17.17 µM | |
| In-cell (TNF-α stimulated) | ~26 µM |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in ARPE-19 Cells (Aβ-stimulated)
| Cytokine | Fold Change (this compound vs. Vehicle) | Reference |
| IL-1β | -3.00 ± 0.15 | [3] |
| IL-18 | -2.54 ± 0.35 | [3] |
| TNF-α | > -2.0 | [3] |
| IL-6 | > -2.0 | [3] |
| IL-1α | > -2.0 | [3] |
| MIP-3α | > -2.0 | [3] |
Table 3: Effect of this compound on Pro-inflammatory Mediator Expression in LPS-stimulated BV2 Microglia
| Mediator | This compound Concentration | % Inhibition (approx.) | Reference |
| iNOS (protein) | 50 µM | >50% | [7] |
| COX-2 (protein) | 50 µM | >50% | [7] |
| TNF-α (release) | 50 µM | ~50% | [7] |
| IL-6 (release) | 50 µM | ~60% | [7] |
| IL-1β (release) | 50 µM | ~70% | [7] |
Experimental Protocols
This section provides detailed protocols for assessing the anti-inflammatory effects of this compound in cell culture.
Caption: General workflow for in vitro evaluation of this compound.
Protocol 1: Induction of Inflammation in Macrophages (RAW 264.7)
This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well or in a 6-well plate at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight.
-
This compound Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 100-1000 ng/mL.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for qRT-PCR, 24 hours for ELISA and Western blot).
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatant and store at -80°C.
-
For qRT-PCR and Western Blot: Wash the cells with ice-cold PBS and lyse the cells using appropriate buffers.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to determine if the observed anti-inflammatory effects of this compound are due to cytotoxicity.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Cytokine Measurement (ELISA)
This protocol is for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kits for the specific cytokines of interest
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot for NF-κB Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the NF-κB signaling pathway, such as IKK and IκBα, and the nuclear translocation of NF-κB p65.
Materials:
-
Cell lysates from Protocol 1
-
Nuclear and cytoplasmic extraction kits
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 5: In Vitro IKK Kinase Assay
This cell-free assay directly measures the inhibitory effect of this compound on IKKβ kinase activity.
Materials:
-
Recombinant active IKKβ
-
GST-IκBα (substrate)
-
This compound
-
Kinase assay buffer
-
[γ-32P]ATP
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube containing kinase assay buffer, recombinant IKKβ, and varying concentrations of this compound.
-
Initiate the reaction by adding [γ-32P]ATP and the GST-IκBα substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated GST-IκBα.
Protocol 6: NLRP3 Inflammasome Activation and Caspase-1 Activity Assay
This protocol describes the two-signal method for NLRP3 inflammasome activation and the subsequent measurement of caspase-1 activity.
Materials:
-
Cells (e.g., bone marrow-derived macrophages or THP-1 cells)
-
LPS (priming signal)
-
ATP or Nigericin (activation signal)
-
This compound
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
Procedure:
-
Priming: Prime the cells with LPS (e.g., 200 ng/mL) for 3-4 hours.
-
This compound Treatment: Add this compound at desired concentrations and incubate for 1 hour.
-
Activation: Add the NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Caspase-1 Activity Assay: Measure the caspase-1 activity in the supernatant according to the manufacturer's protocol. This typically involves incubating the supernatant with a specific caspase-1 substrate and measuring the resulting fluorescent or colorimetric signal.
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the anti-inflammatory properties of this compound in various cell culture models. The detailed methodologies for key experiments, coupled with the summarized quantitative data, provide a solid foundation for designing and executing studies to further elucidate the therapeutic potential of this compound in inflammatory diseases. The visualization of the signaling pathways and experimental workflows aims to enhance the understanding of the underlying mechanisms and experimental design.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. promega.com [promega.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Inducing Experimental Stroke in Rodents for Vinpocetine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing experimental stroke in rodent models to investigate the neuroprotective effects of Vinpocetine. The methodologies described are based on established and widely cited experimental procedures.
Introduction
This compound, a synthetic derivative of vincamine, has demonstrated neuroprotective properties in various preclinical studies of ischemic stroke.[1][2] Its mechanisms of action are multifaceted, including inhibition of phosphodiesterase type 1 (PDE1), modulation of inflammatory pathways, and reduction of ion channel-mediated excitotoxicity.[3][4][5] To effectively evaluate the therapeutic potential of this compound, robust and reproducible animal models of stroke are essential. This document outlines detailed protocols for the most common rodent stroke models used in this compound research: Middle Cerebral Artery Occlusion (MCAO), Photothrombotic Stroke, and Embolic Stroke.
Key Experimental Models for Inducing Ischemic Stroke
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most frequently used method to mimic focal cerebral ischemia in rodents.[6][7] It involves the occlusion of the middle cerebral artery (MCA), which supplies blood to a large portion of the cerebral cortex and striatum.[8] This model can be induced as either a transient or permanent occlusion.
a. Transient MCAO (tMCAO) Protocol
This model involves temporary occlusion of the MCA, followed by reperfusion, which mimics the clinical scenario of thrombolysis or thrombectomy in stroke patients.[7][9]
Materials:
-
Heating pad to maintain body temperature (37°C)[10]
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
Silicon-coated monofilament suture (diameter appropriate for the rodent species and weight, e.g., 0.21-0.22 mm for a 25-30g mouse)[1][6]
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)[1]
Procedure (Mouse):
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., 5% isoflurane for induction, 1.5% for maintenance).[6] Place the animal in a supine position on a heating pad to maintain body temperature.[10] Shave the neck area and disinfect with 70% ethanol.[10]
-
Surgical Exposure: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10]
-
Vessel Ligation: Ligate the distal end of the ECA.[9] Place a temporary ligature around the CCA.[10]
-
Filament Insertion: Make a small incision in the ECA stump. Insert the silicon-coated monofilament through the ECA into the ICA until it occludes the origin of the MCA (approximately 9-10 mm from the carotid bifurcation in a mouse).[6] A successful occlusion is typically confirmed by a significant drop (≥75%) in cerebral blood flow as measured by a laser Doppler flowmeter.[1]
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes).[1]
-
Reperfusion: Gently withdraw the filament to allow for reperfusion.[7]
-
Closure: Close the incision.
-
This compound Administration: this compound can be administered at various time points and doses. A common protocol involves intraperitoneal (i.p.) injection of this compound (e.g., 5 or 10 mg/kg) 1 hour after the onset of reperfusion.[1][11]
b. Permanent MCAO (pMCAO) Protocol
In this variation, the MCA remains occluded for the duration of the experiment.[7]
Procedure: The surgical procedure is similar to the tMCAO model, but the filament is not withdrawn. It is left in place, and the ECA is permanently ligated.[6]
Photothrombotic Stroke Model
This model induces a focal cortical infarct by photo-activation of a light-sensitive dye, leading to endothelial damage and thrombus formation.[12][13] It is known for its high reproducibility and the ability to target specific cortical regions.[14]
Materials:
-
Anesthesia
-
Stereotactic frame
-
Cold light source (e.g., 561 nm laser)[14]
-
Surgical instruments
Procedure (Mouse):
-
Anesthesia and Fixation: Anesthetize the mouse and fix its head in a stereotactic frame.[14]
-
Dye Injection: Inject Rose Bengal dye (e.g., 20 mg/kg) intravenously or intraperitoneally.[13][15]
-
Skull Exposure: Make a midline scalp incision to expose the skull.
-
Photo-irradiation: Position the cold light source over the target cortical area (e.g., primary motor cortex). Illuminate the skull for a defined period (e.g., 15-20 minutes).[14]
-
Closure: Suture the incision.
Embolic Stroke Model
This model most closely mimics human embolic stroke by introducing a pre-formed clot into the cerebral circulation.[16][17]
Materials:
-
Anesthesia
-
Surgical instruments
-
Catheter (e.g., modified PE-50 tubing)[17]
-
Homologous blood clots[17]
Procedure (Rat):
-
Clot Preparation: Prepare fibrin-rich blood clots from a donor rat.[16]
-
Anesthesia and Catheterization: Anesthetize the recipient rat. Expose the carotid artery and introduce a catheter into the external carotid artery.[16][18]
-
Embolus Injection: Inject the prepared blood clot(s) into the internal carotid artery. The common carotid artery is temporarily occluded during injection.[16][18]
-
Confirmation: Successful occlusion can be confirmed by monitoring regional cerebral blood flow.[18]
Data Presentation: Quantitative Outcomes of this compound Treatment
The efficacy of this compound in experimental stroke is typically assessed by measuring infarct volume and neurological deficits.
Table 1: Effect of this compound on Infarct Volume in Rodent Stroke Models
| Stroke Model | Species | This compound Dose | Administration Route & Time | Infarct Volume Reduction (%) | Reference |
| tMCAO | Mouse | 5 mg/kg | i.p., 1h post-reperfusion | Significant reduction | [1] |
| tMCAO | Mouse | 10 mg/kg | i.p., 1h post-reperfusion | Significant reduction | [1] |
| tMCAO | Mouse | 10 mg/kg/day | i.p., for 3 days post-I/R | Significant reduction | [11] |
| MCAO | Rat/Mouse | Not specified | Not specified | Decreased size | [2] |
Table 2: Effect of this compound on Neurological Score in Rodent Stroke Models
| Stroke Model | Species | This compound Dose | Administration Route & Time | Neurological Outcome | Reference |
| tMCAO | Mouse | 5 mg/kg | i.p., 1h post-reperfusion | Improved neurological score | [1] |
| tMCAO | Mouse | 10 mg/kg | i.p., 1h post-reperfusion | Improved neurological score | [1] |
| tMCAO | Mouse | 10 mg/kg/day | i.p., for 3 days post-I/R | Improved behavioral function | [11] |
| MCAO | Patients | 30 mg/day | i.v., for 14 days | Better recovery of neurological function | [19] |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound studies in rodent stroke models.
Signaling Pathways of this compound in Ischemic Stroke
This compound exerts its neuroprotective effects through multiple signaling pathways. A key mechanism is the inhibition of the IKK/NF-κB pathway, which plays a crucial role in the inflammatory response following a stroke.[20] this compound also targets the NLRP3 inflammasome and is a known inhibitor of phosphodiesterase type 1 (PDE1).[2][11]
Caption: Key signaling pathways modulated by this compound in ischemic stroke.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the therapeutic effects of this compound in preclinical models of ischemic stroke. The MCAO, photothrombotic, and embolic stroke models each offer unique advantages for studying different aspects of stroke pathophysiology and neuroprotection. Adherence to detailed and standardized protocols is crucial for obtaining reliable and reproducible results. The provided diagrams offer a visual summary of the experimental process and the molecular mechanisms underlying this compound's neuroprotective actions.
References
- 1. This compound Attenuates Ischemic Stroke Through Inhibiting NLRP3 Inflammasome Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in ischemic stroke and poststroke outcomes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of this compound in ischemic stroke and poststroke outcomes: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Mouse Model of Middle Cerebral Artery Occlusion [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 11. Neuroprotective Effects of this compound Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Low-Budget Photothrombotic Rodent Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rodent Photothrombotic Ischemia Model - Creative Biolabs [creative-biolabs.com]
- 14. Video: Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis [jove.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Protocol of a thromboembolic stroke model in the rat: review of the experimental procedure and comparison of models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Embolic Middle Cerebral Artery Occlusion (MCAO) for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
- 18. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 19. This compound Inhibits NF-κB-Dependent Inflammation in Acute Ischemic Stroke Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Application Notes and Protocols for Measuring Cerebral Blood Flow Following Vinpocetine Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and emerging techniques for measuring cerebral blood flow (CBF) after the administration of Vinpocetine. This document includes comprehensive experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and workflows to guide researchers in designing and executing studies to evaluate the cerebrovascular effects of this compound.
Introduction to this compound and Cerebral Blood Flow
This compound, a synthetic derivative of the vinca alkaloid vincamine, has been used for decades in the treatment of cerebrovascular disorders and cognitive impairment.[1][2] Its primary mechanism of action involves the selective inhibition of phosphodiesterase type 1 (PDE1), which leads to vasodilation and a subsequent increase in cerebral blood flow.[2] By inhibiting PDE1, this compound increases the intracellular concentrations of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells, resulting in relaxation of the cerebral arteries and arterioles and improved blood supply to the brain.[2][3] Accurate and reliable measurement of these changes in CBF is crucial for understanding the pharmacodynamics of this compound and for the development of new therapeutic strategies for cerebrovascular diseases.
This document outlines four key techniques for measuring CBF: Positron Emission Tomography (PET), Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI), Laser Doppler Flowmetry (LDF), and Transcranial Doppler (TCD). For each technique, a detailed protocol is provided, along with a summary of reported quantitative data on the effects of this compound on CBF.
Signaling Pathway of this compound-Induced Vasodilation
The principal mechanism by which this compound increases cerebral blood flow is through the inhibition of PDE1 in vascular smooth muscle cells. The following diagram illustrates this signaling cascade.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cerebral blood flow as reported in various human and animal studies using different measurement techniques.
Table 1: Effects of this compound on Cerebral Blood Flow in Human Studies
| Technique | Study Population | This compound Administration | Key Findings | Reference |
| PET | Chronic ischemic stroke patients (n=13) | Intravenous infusion daily for 14 days | Significant increases in regional CBF in the thalamus (36%) and caudate nucleus (37%).[4] | Szilagyi et al., 2005 |
| TCD | Ischemic stroke patients (n=43) | Single intravenous infusion of 20 mg | Significant increase in Doppler spectral intensity (DSI), indicating increased cerebral perfusion.[1] | Bönöczk et al., 2002 |
| TCD | Patients with ischemic stroke or mild cognitive impairment | 12-week oral therapy | Significant increase in blood flow velocity in the middle cerebral artery at rest in the vascular group.[5][6] | Valikovics, 2007 |
| TCD | Patients with cerebral small vessel disease (n=30) | 15 mg oral daily for 3 months | Trend towards increased Breath Holding Index (BHI), indicating improved cerebral vasomotor reactivity.[7] | Jovanović et al., 2013 |
Table 2: Effects of this compound on Cerebral Blood Flow in Animal Studies
| Technique | Animal Model | This compound Administration | Key Findings | Reference |
| [14C]-Iodoantipyrine Autoradiography | Rat model of forebrain ischemia | Pre-ischemic treatment | Abolished the ischemia-induced decrease in local CBF in the CA1 subfield of the hippocampus.[8] | Rischke & Krieglstein, 1990 |
| Laser Speckle Flowmetry | Mice | Intravenous injection | A derivative of this compound (A5-B1-C4.2) showed a 130.4 ± 7.6% increase in CBF from baseline within 10 minutes.[9] | Zhang et al., 2024 |
| Electromagnetic Flowmetry | Anesthetized dogs | Intra-arterial injection (0.03 to 1.0 mg) | Dose-dependent increases in vertebral artery blood flow.[10] | Kakihana et al., 1984 |
Experimental Protocols
This section provides detailed protocols for the four key techniques used to measure cerebral blood flow following this compound administration.
Positron Emission Tomography (PET)
Application: PET is a highly sensitive and quantitative imaging technique that allows for the non-invasive measurement of regional cerebral blood flow (rCBF). By using radiolabeled tracers, such as [15O]H2O or [11C]-labeled this compound, PET can provide absolute quantification of blood flow in specific brain regions.[4][11]
Experimental Workflow:
Protocol:
-
Subject Preparation:
-
Subjects should fast for at least 6 hours prior to the scan to minimize metabolic variations.
-
Insert intravenous (IV) lines in an antecubital vein for radiotracer and drug administration, and an arterial line (typically in the radial artery) for blood sampling.
-
Position the subject comfortably in the PET scanner with their head immobilized using a thermoplastic mask or other fixation device to minimize motion artifacts.
-
-
This compound Administration:
-
For acute studies, a single intravenous infusion of this compound (e.g., 20 mg in 500 ml saline over 45 minutes) can be administered.[1]
-
For chronic studies, a daily intravenous infusion or oral administration (e.g., 15 mg daily) can be given for a specified period (e.g., 14 days or 12 weeks).[4][6]
-
A baseline PET scan should be performed before this compound administration, and a second scan is conducted during or after the treatment period.
-
-
PET Imaging:
-
Perform a transmission scan for attenuation correction using a rotating 68Ge/68Ga rod source.
-
Administer the radiotracer as a bolus injection (e.g., [15O]H2O) or infusion.
-
Begin dynamic PET data acquisition immediately upon tracer administration and continue for a duration sufficient to capture the tracer kinetics (e.g., 10-20 minutes).
-
Simultaneously, collect arterial blood samples at frequent intervals to measure the arterial input function (the concentration of the radiotracer in arterial blood over time).
-
-
Data Analysis:
-
Reconstruct the dynamic PET images, correcting for attenuation, scatter, and random coincidences.
-
Co-register the PET images with anatomical MRI scans for accurate anatomical localization.
-
Define regions of interest (ROIs) on the co-registered MRI, corresponding to specific brain structures (e.g., thalamus, caudate nucleus, cortical areas).
-
Apply a validated kinetic model (e.g., a one-tissue compartment model for [15O]H2O) to the time-activity curves from the ROIs and the arterial input function to generate quantitative maps of rCBF (in ml/100g/min).
-
Perform statistical analysis to compare rCBF values before and after this compound administration.
-
Arterial Spin Labeling (ASL) - MRI
Application: ASL-MRI is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow. It avoids the need for exogenous contrast agents or ionizing radiation, making it suitable for longitudinal studies and for use in vulnerable populations.
Experimental Workflow:
Protocol:
-
Subject Preparation:
-
Ensure subjects are screened for MRI contraindications.
-
Position the subject comfortably on the MRI scanner bed with their head secured with padding to minimize motion.
-
-
This compound Administration:
-
Administer this compound as described in the PET protocol (intravenously or orally).
-
Acquire a baseline ASL scan before administration and one or more scans at specified time points after administration.
-
-
MRI Acquisition:
-
Acquire a high-resolution T1-weighted anatomical scan for co-registration and anatomical localization.
-
Perform the ASL sequence, which typically involves the acquisition of a series of "label" and "control" images. A commonly used technique is pseudo-continuous ASL (pCASL).
-
Label images: Arterial blood is magnetically labeled by radiofrequency pulses applied to the neck region before it enters the brain.
-
Control images: The same imaging sequence is acquired without the initial labeling pulse.
-
-
Key ASL parameters to consider include labeling duration, post-labeling delay (PLD), and the number of repetitions.
-
-
Data Analysis:
-
Perform motion correction on the time series of label and control images.
-
Generate perfusion-weighted images by pairwise subtraction of the label from the control images.
-
Quantify CBF using a single-compartment model. This requires a separate calibration scan (M0 scan) to determine the equilibrium magnetization of the brain tissue.
-
Co-register the CBF maps to the high-resolution anatomical scan.
-
Define ROIs and extract mean CBF values.
-
Conduct statistical analysis to assess changes in CBF following this compound administration.
-
Laser Doppler Flowmetry (LDF)
Application: LDF is a technique that provides a continuous, real-time measurement of relative changes in microvascular red blood cell flux in a small volume of tissue. It is particularly useful for animal studies where the skull can be thinned or a cranial window implanted to allow for direct measurement from the cortical surface.
Experimental Workflow:
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane or urethane) and maintain its body temperature at 37°C.
-
Secure the animal in a stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
For a closed-skull preparation, carefully thin the skull over the region of interest (e.g., the parietal cortex) using a dental drill until it is translucent. For an open-skull preparation, perform a craniotomy to expose the dura mater.
-
-
Probe Placement:
-
Position the LDF probe perpendicular to the skull surface, ensuring it is in gentle contact with the thinned skull or the dura.
-
Secure the probe in place using a stereotaxic holder.
-
-
This compound Administration:
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose.
-
-
Data Acquisition:
-
Record a stable baseline CBF signal for at least 10-15 minutes before this compound administration.
-
Continuously record the LDF signal for a specified period (e.g., 60-90 minutes) after administration.
-
-
Data Analysis:
-
Express the LDF data as a percentage change from the pre-administration baseline.
-
Analyze the time course of the CBF response to this compound.
-
Perform statistical comparisons of the CBF changes between the this compound-treated group and a vehicle-treated control group.
-
Transcranial Doppler (TCD)
Application: TCD is a non-invasive ultrasound technique used to measure the velocity of blood flow in the major cerebral arteries. It provides real-time information on changes in blood flow dynamics and can be used to assess the effects of vasoactive drugs like this compound.
Experimental Workflow:
Protocol:
-
Subject Preparation:
-
The subject should be in a comfortable, resting state, either supine or seated.
-
Identify a suitable acoustic window (transtemporal, transorbital, or suboccipital) for insonation of the target cerebral artery (e.g., the middle cerebral artery, MCA).
-
-
TCD Measurement:
-
Apply ultrasound gel to the skin over the acoustic window.
-
Place the TCD probe (typically 2 MHz) on the window and adjust its position and angle to obtain an optimal Doppler signal from the target artery.
-
Record baseline measurements of blood flow velocity parameters, including peak systolic velocity (PSV), end-diastolic velocity (EDV), and mean flow velocity (Vm). The pulsatility index (PI) and Doppler spectral intensity (DSI) can also be calculated.[1]
-
-
This compound Administration:
-
Administer this compound intravenously or orally as per the study design.
-
-
Post-Administration Measurement:
-
Repeat the TCD measurements at specified time intervals after this compound administration.
-
-
Data Analysis:
-
Calculate the percentage change in the measured parameters from baseline.
-
Statistically compare the pre- and post-administration values to determine the effect of this compound on cerebral blood flow velocity.
-
By following these detailed protocols and considering the quantitative data provided, researchers can effectively design and implement studies to investigate the cerebrovascular effects of this compound, contributing to a deeper understanding of its therapeutic potential.
References
- 1. This compound increases cerebral blood flow and oxygenation in stroke patients: a near infrared spectroscopy and transcranial Doppler study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates of Recent this compound Research in Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the redistribution of cerebral blood flow and glucose metabolism in chronic ischemic stroke patients: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Investigation of the effect of this compound on cerebral blood flow and cognitive functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcranial Doppler assessment of cerebral vasomotor reactivity in evaluating the effects of this compound in cerebral small vessel disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on local cerebral blood flow and glucose utilization seven days after forebrain ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of cerebral blood flow boosts precise brain targeting of this compound-derived ionizable-lipidoid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebral circulatory and cardiac effects of this compound and its metabolite, apovincaminic acid, in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PET studies on the brain uptake and regional distribution of [11C]this compound in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesizing Novel Vinpocetine Derivatives with Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is a well-established therapeutic agent for cerebrovascular disorders and cognitive impairment.[1][2][3][4] Its clinical efficacy is often hampered by poor oral bioavailability, which is primarily attributed to its low aqueous solubility and extensive first-pass hepatic metabolism.[5][6][7][8] These application notes provide detailed protocols for two primary strategies to overcome these limitations: the synthesis of novel this compound derivatives with enhanced biological activity and the development of advanced formulation systems to improve drug delivery. The methodologies described herein offer a comprehensive guide for researchers aiming to develop next-generation this compound-based therapeutics with superior pharmacokinetic profiles.
Part 1: Synthesis of Novel this compound Derivatives
A key strategy to improve the therapeutic profile of this compound is through structural modification to enhance its physicochemical properties and/or biological potency.[9][10] Research has identified several methodologies for synthesizing derivatives, including substitutions on the A-ring, modification of the 14-ester group, and alteration of the 16-ethyl group.[1][3][8] These modifications can lead to derivatives with significantly improved inhibitory activity against key molecular targets like phosphodiesterase 1 (PDE1).[11][12]
Data Presentation: Improved Biological Activity of Derivatives
The following table summarizes the in vitro inhibitory activity of selected novel this compound derivatives against the PDE1A enzyme, demonstrating a significant enhancement compared to the parent compound.
| Compound ID | Modification | Target | IC50 (μM) | Fold Improvement vs. This compound | Reference |
| This compound | Parent Compound | PDE1A | 17.5 ± 1.12 | - | [11] |
| Compound 4 | para-methylphenyl substitution | PDE1A | 3.53 ± 0.25 | ~5x | [11] |
| Compound 25 | 3-chlorothiazole substitution | PDE1A | 2.08 ± 0.16 | ~8x | [11] |
| Compound 63 | Fluorophenyl thiocarbamate | PDE1A | 3.68 ± 0.21 | ~5x | [3] |
Experimental Protocol 1: Synthesis of a this compound Derivative (e.g., Compound 4)
This protocol describes the synthesis of a derivative where the ester group at position 14 is reduced and subsequently etherified, based on methodologies reported in the literature.[11]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Celite
-
4-methylbenzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Brine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reduction of this compound: a. Dissolve this compound (e.g., 700 mg, 2 mmol) in anhydrous THF (15 mL) in a round-bottom flask under an argon atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Slowly add LiAlH₄ (e.g., 152 mg, 4 mmol) portion-wise to the stirred solution. d. Remove the ice bath and allow the reaction mixture to stir at room temperature for 10 hours. e. Monitor the reaction progress by TLC until the starting material is consumed. f. Quench the reaction by carefully adding wet EtOAc. g. Dry the mixture with MgSO₄, filter through a pad of Celite, and wash the filter cake thoroughly with EtOAc. h. Remove the solvent under reduced pressure to yield the crude alcohol intermediate.
-
Etherification: a. Dissolve the crude alcohol intermediate from the previous step in anhydrous DMF. b. Add NaH (60% dispersion in mineral oil, 1.5 equivalents) to the solution at 0 °C and stir for 30 minutes. c. Add 4-methylbenzyl bromide (1.2 equivalents) and allow the reaction to proceed at room temperature for 12 hours. d. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. e. Extract the product with EtOAc (3 x 20 mL). f. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. g. Concentrate the solution under reduced pressure. h. Purify the crude product using column chromatography (e.g., silica gel, DCM/MeOH gradient) to obtain the final derivative. i. Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[11]
Part 2: Advanced Formulation Strategies for Improved Bioavailability
Formulation design is a critical parallel strategy to enhance the oral bioavailability of this compound and its derivatives. Approaches such as cocrystallization and nanotechnology-based delivery systems can significantly improve solubility and absorption.[6][13][14]
Data Presentation: Pharmacokinetic Enhancement via Formulation
The table below presents a comparison of key pharmacokinetic parameters for this compound in different formulations, highlighting the substantial improvements in bioavailability.
| Formulation | Delivery System | Key Finding | Cmax | AUC | Relative Bioavailability | Reference |
| Standard this compound | Conventional Tablet | Low bioavailability | Baseline | Baseline | 100% | [14][15] |
| This compound-Boric Acid | Ionic Cocrystal | Superior solubilization kinetics | Increased | Increased | ~200% | [14][16] |
| VNP-S-SNEDDS | Self-Nanoemulsifying Osmotic Pump | Controlled release and enhanced absorption | Significantly Increased | Increased | ~200% | [15] |
| This compound-NCLs | Nanostructured Lipid Carriers | Enhanced absorption in rats | N/A | N/A | 322% | [17] |
Experimental Protocol 2: Preparation of a this compound-Boric Acid Ionic Cocrystal
This protocol is based on the slow evaporation method for producing cocrystals with improved dissolution properties.[14][18]
Materials:
-
This compound
-
Boric acid
-
Acetonitrile (HPLC grade)
-
Glass vial
-
Magnetic stirrer/hotplate
Procedure:
-
Prepare a mixture of this compound (e.g., 50.1 mg, 0.14 mmol) and boric acid (e.g., 26.1 mg, 0.42 mmol) in a glass vial.[14]
-
Add acetonitrile (e.g., 3 mL) to the vial.
-
Stir the suspension at 45 °C for approximately 30 minutes.
-
Remove the vial from the heat and allow the solvent to evaporate slowly under ambient conditions.
-
Harvest the resulting crystals once the solvent has fully evaporated.
-
Characterize the cocrystals using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase.[16][18]
Experimental Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol utilizes an ultrasonic-solvent emulsification technique to produce SLNs, a promising nano-delivery system.[6]
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or other suitable lipid
-
Emulsifier (e.g., Poloxamer 188)
-
Organic solvent (e.g., acetone)
-
Deionized water
-
Ultrasonic probe/bath
-
High-speed homogenizer
Procedure:
-
Dissolve this compound and the lipid (GMS) in the organic solvent at a temperature above the lipid's melting point (e.g., 50 °C).
-
Prepare an aqueous phase by dissolving the emulsifier in deionized water, heated to the same temperature.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Immediately subject the coarse emulsion to high-power ultrasonication for a defined period (e.g., 5-10 minutes) to reduce the droplet size to the nanometer range.
-
Transfer the resulting nanoemulsion to a cold water bath (e.g., 0-4 °C) and stir to allow the lipid to solidify and form SLNs.
-
The SLN dispersion can be further processed (e.g., lyophilized) for stability.
-
Characterize the SLNs for particle size, zeta potential, drug entrapment efficiency, and drug loading capacity.[6]
Part 3: Key Evaluation Protocols
Validating the success of derivative synthesis or novel formulations requires rigorous in vitro and in vivo testing.
Experimental Protocol 4: In Vitro Dissolution and Drug Release Assay
This assay is crucial for comparing the release profiles of new formulations against the parent drug.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).[19]
-
Dialysis tubing (for nanoparticle formulations).[6]
Procedure:
-
Prepare a dissolution medium that simulates physiological conditions (e.g., pH 7.4 phosphate buffer). Maintain the temperature at 37 ± 0.5 °C.[5]
-
Place the test formulation (e.g., a tablet, capsule, or a known quantity of SLN dispersion in a dialysis bag) into the dissolution vessel.
-
Set the rotation speed (e.g., 100 rpm).[19]
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 120, 240, 480 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Filter the samples through a 0.45 μm membrane filter.
-
Analyze the concentration of this compound or its derivative in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[19]
-
Plot the cumulative percentage of drug released versus time.
Experimental Protocol 5: In Vivo Pharmacokinetic Study in a Rat Model
This study is the definitive method for assessing improvements in oral bioavailability.[20]
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
Procedure:
-
Fast the animals overnight (12 hours) before dosing, with free access to water.
-
Divide the animals into groups (e.g., control group receiving this compound suspension, test group receiving the novel derivative or formulation).
-
Administer the formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).[6]
-
Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: a. Perform protein precipitation on the plasma samples (e.g., with acetonitrile). b. Analyze the concentration of the drug in the supernatant using a validated LC-MS/MS method.[19]
-
Data Analysis: a. Plot the mean plasma concentration versus time profile for each group. b. Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis. c. Calculate the relative oral bioavailability using the formula: (AUC_test / AUC_control) * 100%.
Part 4: Visualizing Key Mechanisms and Workflows
Signaling Pathways
This compound exerts its therapeutic effects through multiple molecular mechanisms, primarily via inhibition of PDE1 and modulation of inflammatory pathways.
Caption: this compound's primary mechanism via PDE1 inhibition.
Caption: this compound's anti-inflammatory action via the NF-κB pathway.
Experimental Workflow
The development and validation of a new this compound derivative or formulation follows a logical progression from synthesis to in vivo evaluation.
Caption: Workflow for developing this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological activity of this compound derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and pharmacological activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]
- 7. In vitro-in vivo correlation of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving Biopharmaceutical Properties of this compound Through Cocrystallization [ricerca.unityfvg.it]
- 14. arts.units.it [arts.units.it]
- 15. Zero-order release and bioavailability enhancement of poorly water soluble this compound from self-nanoemulsifying osmotic pump tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving Biopharmaceutical Properties of this compound Through Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanotechnology-based drug delivery systems for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. improving-biopharmaceutical-properties-of-vinpocetine-through-cocrystallization - Ask this paper | Bohrium [bohrium.com]
- 19. Preparation and In Vitro/In Vivo Evaluation of this compound Elementary Osmotic Pump System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Low Oral Bioavailability of Vinpocetine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Vinpocetine in experimental settings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound solubility in aqueous media | This compound is a poorly water-soluble drug, which is a primary reason for its low bioavailability.[1][2][3][4][5] | 1. Formulation Strategies: Employ advanced formulation techniques such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs) to improve solubility and dissolution.[1][4][6]2. pH Adjustment: this compound's solubility is pH-dependent. Using acidic additives like citric acid in formulations can increase its solubility.[7]3. Co-crystallization: Forming a cocrystal of this compound with a suitable coformer, such as boric acid, can significantly enhance its aqueous solubility and dissolution rate.[5][8] |
| High first-pass metabolism | This compound undergoes extensive metabolism in the liver, which significantly reduces the amount of active drug reaching systemic circulation.[3][4] | 1. Lipid-Based Formulations: Formulations like SMEDDS and NLCs can promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism.[1][3]2. Nanoparticle Delivery: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation in the liver. |
| Poor permeability across the intestinal membrane | The inherent physicochemical properties of this compound may limit its ability to permeate the intestinal epithelium. | 1. Permeation Enhancers: Incorporate excipients that act as permeation enhancers in your formulation. For instance, Transcutol® P is often used in SMEDDS formulations for this purpose.[1][2][3]2. Nanoparticulate Systems: The small particle size of SLNs and NLCs can facilitate uptake by intestinal cells.[9] |
| Variability in experimental results | Inconsistent formulation preparation, animal handling, or analytical methods can lead to high variability in bioavailability studies. | 1. Standardized Protocols: Strictly adhere to validated and detailed experimental protocols for formulation preparation, characterization, and in vivo studies.2. Quality Control: Thoroughly characterize each batch of your formulation for particle size, drug loading, and entrapment efficiency to ensure consistency.3. Animal Model Consistency: Use animals of the same species, strain, age, and sex for bioavailability studies. Ensure consistent fasting and dosing procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, reported to be as low as 7%, is primarily attributed to its poor aqueous solubility and extensive first-pass metabolism in the liver.[3][4][10] Its poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Subsequently, a significant portion of the absorbed drug is metabolized by the liver before it can reach systemic circulation.[3]
Q2: How can Self-Emulsifying Drug Delivery Systems (SMEDDS) improve this compound's bioavailability?
A2: SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[11] This in-situ emulsion formation presents this compound in a solubilized state with a large surface area, which enhances its dissolution and absorption.[1][2] Furthermore, the lipidic nature of SMEDDS can facilitate lymphatic transport, partially bypassing the hepatic first-pass metabolism.[1][3] Studies have shown that SMEDDS can increase the relative bioavailability of this compound by 1.72 to 1.91-fold compared to conventional tablets or suspensions.[1][2]
Q3: What are the advantages of using Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) for this compound delivery?
A3: SLNs and NLCs are colloidal drug carrier systems where the drug is encapsulated within a solid lipid matrix. These systems offer several advantages for this compound delivery:
-
Enhanced Solubility and Dissolution: The small particle size (typically below 100 nm) increases the surface area for dissolution.[4]
-
Protection from Degradation: The solid lipid matrix can protect this compound from chemical and enzymatic degradation in the GI tract.
-
Sustained Release: These carriers can provide a sustained release profile for the encapsulated drug.[6]
-
Improved Bioavailability: By enhancing absorption and potentially reducing first-pass metabolism, SLNs and NLCs have been shown to significantly increase the oral bioavailability of this compound. For instance, one study reported a 3.22-fold increase in relative bioavailability with an NLC formulation compared to a this compound suspension.[6]
Q4: Can co-crystallization be an effective strategy to enhance this compound's bioavailability?
A4: Yes, co-crystallization is a promising approach. By forming a crystalline solid with a pharmaceutically acceptable coformer, the physicochemical properties of this compound, such as solubility and dissolution rate, can be significantly improved. A study involving an ionic cocrystal of this compound with boric acid demonstrated superior solubilization kinetics.[5][8] A pilot human pharmacokinetic study with this cocrystal showed a two-fold improvement in the oral bioavailability of this compound.[8][12]
Q5: What are the key signaling pathways affected by this compound?
A5: this compound exerts its neuroprotective and anti-inflammatory effects by modulating several key signaling pathways. It is known to inhibit phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic GMP (cGMP) and subsequent vasodilation and improved cerebral blood flow.[13][14] Additionally, this compound has been shown to inhibit the IKK/NF-κB pathway, which plays a crucial role in inflammation.[15] Other reported pathways affected by this compound include the PI3K/AKT and Akt/STAT3 signaling pathways.[15][16][17]
Quantitative Data Summary
Table 1: Formulation Composition and Physicochemical Properties of this compound Delivery Systems
| Formulation Type | Components | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| SMEDDS | Oil (Ethyl oleate, 15%), Surfactant (Solutol HS 15, 50%), Cosurfactant (Transcutol® P, 35%) | < 50 | - | - | [1][2] |
| SMEDDS | Oil (Labrafac : oleic acid, 40:10 w/w), Surfactant (Cremophor EL, 40% w/w), Cosurfactant (Transcutol P, 10% w/w) | < 50 | - | - | [1] |
| SLNs | Lipid (Glyceryl monostearate), Surfactant (Soya lecithin/Tween 80) | < 100 | ~70-85 | ~3-4 | [4][9] |
| NLCs | Solid Lipid (Glyceryl monostearate), Liquid Lipid (Oleic acid), Surfactant (Poloxamer 188) | ~150 | 94.9 | - | [6] |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 92.19 | ~1.5 | 327.63 | 100 | [18] |
| SMEDDS | 248.65 | ~1.0 | 564.91 | 172 | [18] |
| (-)VIP-SMEDDS | - | - | - | 185 (vs. crude powder) | [1] |
| (+)VIP-SMEDDS | - | - | - | 191 (vs. crude powder) | [1] |
| This compound Solution | ~100 | ~0.5 | ~250 | 100 | [9] |
| SLNs | ~300-400 | ~1.0 | ~800-1000 | ~350-400 | [9] |
| This compound Suspension | - | - | - | 100 | [6] |
| NLCs | - | - | - | 322 | [6] |
Experimental Protocols
Preparation of this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a SMEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase: Ethyl oleate
-
Surfactant: Solutol HS 15
-
Cosurfactant: Transcutol® P
Procedure:
-
Accurately weigh the components of the SMEDDS formulation: ethyl oleate (15% w/w), Solutol HS 15 (50% w/w), and Transcutol® P (35% w/w).[2][18]
-
Mix the components in a glass vial.
-
Heat the mixture at 40°C in a water bath and stir using a magnetic stirrer until a clear and homogenous solution is formed.
-
Add the required amount of this compound to the mixture and continue stirring until the drug is completely dissolved.
-
To evaluate the self-emulsification properties, add 1 mL of the prepared SMEDDS formulation to 100 mL of distilled water in a beaker with gentle agitation at 37°C.
-
Visually observe the formation of the microemulsion and measure the particle size and polydispersity index using a suitable particle size analyzer.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using an ultrasonic-solvent emulsification technique.[4]
Materials:
-
This compound
-
Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Soya lecithin and Tween 80
-
Organic solvent: Dichloromethane
-
Aqueous phase: Distilled water
Procedure:
-
Dissolve this compound and GMS in dichloromethane.
-
Prepare an aqueous solution of soya lecithin and Tween 80.
-
Heat both the organic and aqueous phases to 50°C.
-
Inject the organic phase into the aqueous phase under high-speed stirring to form a primary emulsion.
-
Subject the primary emulsion to ultrasonication using a probe sonicator to form a nanoemulsion.
-
Evaporate the organic solvent under reduced pressure to allow the formation of solid lipid nanoparticles.
-
Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase.
-
Wash the SLN pellet with distilled water and then lyophilize for long-term storage.
In Vivo Oral Bioavailability Study in Rats
Objective: To compare the oral bioavailability of a novel this compound formulation with a control (e.g., this compound suspension).
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Test formulation (e.g., this compound-loaded SMEDDS or SLNs)
-
Control formulation (this compound suspension in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical method for this compound quantification in plasma (e.g., HPLC-MS/MS)[19]
Procedure:
-
Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Divide the rats into two groups: a control group and a test group.
-
Administer the respective formulations to the rats via oral gavage at a dose equivalent to 10 mg/kg of this compound.[9]
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and determine the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for enhancing this compound's oral bioavailability.
References
- 1. Self-microemulsifying drug delivery system (SMEDDS) of this compound: formulation development and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of self-microemulsifying drug delivery system containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]
- 5. Improving Biopharmaceutical Properties of this compound Through Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of this compound loaded nanostructured lipid carriers (NLC) for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and In Vitro/In Vivo Evaluation of this compound Elementary Osmotic Pump System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arts.units.it [arts.units.it]
- 9. Solid lipid nanoparticles for enhancing this compound's oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and evaluation of this compound self-emulsifying pH gradient release pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arts.units.it [arts.units.it]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Regulation of cerebral blood flow boosts precise brain targeting of this compound-derived ionizable-lipidoid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. This compound Protects Against Cerebral Ischemia-Reperfusion Injury by Targeting Astrocytic Connexin43 via the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mskcc.org [mskcc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Determination of this compound and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate Vinpocetine's hepatic first-pass metabolism
Technical Support Center: Vinpocetine Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to mitigate the hepatic first-pass metabolism of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the oral delivery of this compound?
This compound, a poorly water-soluble drug, experiences extensive first-pass metabolism in the liver after oral administration.[1][2] This hepatic metabolism significantly reduces its systemic bioavailability to approximately 6.2-7% in humans, limiting its therapeutic efficacy.[1][3]
Q2: What are the main strategies to overcome this compound's first-pass metabolism?
The primary strategies focus on either avoiding the portal circulation or protecting the drug from metabolic enzymes. These include:
-
Novel Oral Drug Delivery Systems: Encapsulating this compound in systems like solid lipid nanoparticles (SLNs), self-microemulsifying drug delivery systems (SMEDDS), and polymeric micelles can enhance its absorption through the lymphatic system, thus bypassing the liver.[2][4]
-
Alternative Routes of Administration: Transdermal, intranasal, and buccal delivery routes allow this compound to be absorbed directly into the systemic circulation, avoiding the gastrointestinal tract and the liver.[5][6][7]
-
Structural Modification: Techniques like cocrystallization can improve the solubility and dissolution rate of this compound, which may lead to enhanced absorption and bioavailability.[1][8]
Troubleshooting Guides & Experimental Protocols
Solid Lipid Nanoparticles (SLNs) for Enhanced Oral Bioavailability
Experimental Protocol: Ultrasonic-Solvent Emulsification Technique [9][10][11]
-
Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., Glyceryl monostearate - GMS) in a suitable organic solvent. Heat the mixture to a temperature above the melting point of the lipid (e.g., 50°C for GMS).
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Soya lecithin) and a co-surfactant (e.g., Tween 80) in distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the lipid phase dropwise under continuous stirring to form a pre-emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power ultrasonication for a specific duration (e.g., 3-5 minutes) to form a nanoemulsion.
-
Nanoparticle Formation: Quickly disperse the hot nanoemulsion into cold distilled water under magnetic stirring. The rapid cooling solidifies the lipid droplets, forming SLNs.
-
Purification and Characterization: The resulting SLN dispersion can be filtered and should be characterized for particle size, zeta potential, entrapment efficiency, and drug loading.
Troubleshooting Guide: SLN Preparation
| Issue | Potential Cause | Suggested Solution |
| Large Particle Size / Polydispersity | Insufficient ultrasonication energy or time. | Optimize sonication parameters (increase amplitude or duration). Ensure the temperature is maintained above the lipid's melting point during emulsification. |
| Inappropriate surfactant/co-surfactant concentration. | Adjust the concentration of surfactants. A higher surfactant concentration generally leads to smaller particles, but an excess can be detrimental. | |
| Low Entrapment Efficiency | Drug leakage to the external phase during emulsification. | Optimize the drug-to-lipid ratio. Ensure the drug is sufficiently soluble in the melted lipid. |
| Premature drug crystallization. | Rapidly cool the nanoemulsion in a large volume of cold water to promote rapid lipid solidification and drug entrapment. | |
| Particle Aggregation | Low zeta potential. | Select surfactants that impart a higher surface charge to the nanoparticles. The zeta potential should ideally be above |30| mV for good stability. |
| Inappropriate storage conditions. | Store the SLN dispersion at a suitable temperature (e.g., 4°C) and avoid freeze-thawing cycles. |
Quantitative Data: In Vivo Performance of this compound SLNs in Rats [9]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0→∞) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Solution | 18.5 ± 4.2 | 1.0 | 58.7 ± 10.3 | 100 |
| VIN-SLN (Formulation A) | 45.3 ± 9.8 | 1.5 | 231.5 ± 45.6 | 394.4 |
| VIN-SLN (Formulation D) | 52.1 ± 11.2 | 1.5 | 289.6 ± 58.7 | 493.3 |
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Experimental Protocol: SMEDDS Formulation [4][12][13][14]
-
Component Selection:
-
Oil Phase: Screen various oils (e.g., ethyl oleate, Labrafac™) for their ability to solubilize this compound.
-
Surfactant: Select a surfactant with good emulsification properties (e.g., Solutol HS 15, Cremophor EL).
-
Cosurfactant: Choose a cosurfactant to improve the microemulsion region (e.g., Transcutol P).
-
-
Ternary Phase Diagram Construction: To identify the self-microemulsifying region, prepare various formulations with different ratios of oil, surfactant, and cosurfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish microemulsion.
-
Formulation Preparation: Accurately weigh the components of the optimized formulation (e.g., 15% ethyl oleate, 50% Solutol HS 15, 35% Transcutol P) and mix them until a clear solution is obtained. Dissolve the required amount of this compound in this mixture with gentle stirring.
-
Characterization: Evaluate the prepared SMEDDS for self-emulsification time, droplet size upon dilution, and in vitro drug release.
Troubleshooting Guide: SMEDDS Formulation
| Issue | Potential Cause | Suggested Solution |
| Poor Self-Emulsification | Incorrect ratio of components. | Re-evaluate the ternary phase diagram to find a more robust self-emulsifying region. Adjust the surfactant-to-cosurfactant ratio (Km). |
| High viscosity of the formulation. | Consider using a less viscous oil or adjusting the component ratios. | |
| Drug Precipitation Upon Dilution | The drug is not sufficiently solubilized in the microemulsion. | Increase the proportion of the oil phase or select an oil with higher solubilizing capacity for this compound. |
| The formulation is on the edge of the microemulsion region. | Select a formulation from the center of the microemulsion region in the phase diagram for better stability. | |
| Large Droplet Size | Inefficient emulsification. | Increase the surfactant concentration or optimize the surfactant/cosurfactant combination. |
Quantitative Data: In Vivo Performance of this compound SMEDDS
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0→t) (ng·h/mL) | Relative Bioavailability (%) |
| Commercial Tablet (in dogs)[12] | 25.6 ± 8.7 | 1.5 | 89.4 ± 31.2 | 100 |
| SMEDDS (in dogs)[12] | 48.2 ± 15.3 | 1.0 | 153.8 ± 54.1 | 172.0 |
| Crude Powder Suspension (in rats)[4] | - | - | - | 100 |
| (-)VIP-SMEDDS (in rats)[4] | - | - | - | 185.0 |
| (+)VIP-SMEDDS (in rats)[4] | - | - | - | 191.0 |
Cocrystallization for Improved Solubility and Bioavailability
Experimental Protocol: Slow Evaporation Method for this compound-Boric Acid Cocrystal [1][8][15]
-
Mixing: In a glass vial, mix this compound and boric acid in a specific molar ratio (e.g., 1:3).
-
Dissolution: Add a suitable solvent (e.g., acetonitrile) to the solid mixture. Stir the mixture at a slightly elevated temperature (e.g., 45°C) for about 30 minutes until a clear solution is obtained.
-
Slow Evaporation: Allow the solvent to evaporate slowly under ambient conditions. This slow removal of the solvent promotes the formation of cocrystals.
-
Crystal Collection and Characterization: Collect the resulting crystals and characterize them using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Single-Crystal X-Ray Diffraction to confirm the formation of a new crystalline phase.
Troubleshooting Guide: Cocrystal Formation
| Issue | Potential Cause | Suggested Solution |
| No Cocrystal Formation | Inappropriate solvent selection. | Screen different solvents with varying polarities. The solvent should be able to dissolve both the drug and the coformer but should not strongly interact with either to prevent solvate formation. |
| Incorrect stoichiometric ratio. | Experiment with different molar ratios of the drug and coformer. | |
| Formation of a Physical Mixture | The thermodynamic driving force for cocrystal formation is not sufficient. | Try other cocrystallization techniques such as grinding or slurry methods. |
| Oily or Amorphous Product | The solvent evaporation rate is too fast. | Control the evaporation rate by covering the vial with a perforated lid or placing it in a desiccator. |
Quantitative Data: In Vivo Performance of this compound-Boric Acid Cocrystal in Humans (Pilot Study) [8]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0→t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound | 10.3 ± 2.1 | 1.5 | 39.8 ± 8.2 | 100 |
| Cocrystal | 18.9 ± 3.9 | 1.0 | 78.9 ± 15.5 | ~200 |
Visualizations
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.
Caption: Workflow for SMEDDS formulation development.
Caption: Bypassing hepatic first-pass metabolism.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]
- 3. In vitro-in vivo correlation of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-microemulsifying drug delivery system (SMEDDS) of this compound: formulation development and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethosomes as delivery system for transdermal administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Preparation and in vitro/in vivo evaluation of this compound elementary osmotic pump system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arts.units.it [arts.units.it]
- 9. Solid lipid nanoparticles for enhancing this compound's oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. daneshyari.com [daneshyari.com]
- 11. Influence of Process Design on the Preparation of Solid Lipid Nanoparticles by an Ultrasonic-Nanoemulsification Method [mdpi.com]
- 12. Preparation and evaluation of self-microemulsifying drug delivery system containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Evaluation of Self-Microemulsifying Drug Delivery System Containing this compound | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. improving-biopharmaceutical-properties-of-vinpocetine-through-cocrystallization - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Improving Vinpocetine Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving Vinpocetine in aqueous buffers for in vitro studies. Due to its lipophilic nature and weak basicity, this compound exhibits very poor solubility in neutral aqueous solutions, a common source of experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?
A: this compound is a lipophilic (fat-soluble) compound with extremely low aqueous solubility, especially at neutral or alkaline pH.[1][2][3] Its solubility in water is reported to be as low as 35.5 µg/mL at pH 7.4.[4] As a weak base with a pKa of 7.1, it is more soluble in acidic conditions where it can become protonated.[5] Direct dissolution in standard phosphate-buffered saline (PBS) is often unsuccessful.
Q2: What is the recommended organic solvent to create a concentrated stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of this compound.[1][6] It is also soluble in other organic solvents like ethanol and chloroform.[1] A stock solution in DMSO can typically be prepared at concentrations of 5 mg/mL or higher.[1]
Q3: My this compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium or buffer. What went wrong and how can I fix it?
A: This is a common issue known as "crashing out." It occurs when a drug that is highly soluble in an organic solvent is introduced into an aqueous "anti-solvent" where its solubility is poor. The rapid change in solvent polarity causes the compound to precipitate.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final DMSO concentration when added to the buffer, which can sometimes prevent precipitation.
-
Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, perform a serial dilution. For example, dilute the stock 1:10 in buffer, vortex, and then dilute this intermediate solution further.[7]
-
Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your working solution may keep the this compound dissolved. However, you must verify the tolerance of your specific cell line or assay, as DMSO can be toxic.[8]
-
Utilize a Co-solvent System: A combination of solvents can sometimes be effective. For animal studies, combinations like 10% DMSO / 10% Tween 80 / 80% water are suggested.[9]
-
Explore Alternative Solubilization Methods: If precipitation persists, you will likely need to use a more advanced formulation strategy, such as cyclodextrins or pH modification, as detailed below.
Q4: How can I increase the concentration of this compound in my aqueous buffer without using high levels of organic solvents?
A: Two primary methods are highly effective for significantly increasing the aqueous solubility of this compound for in vitro studies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules like this compound, forming an "inclusion complex" that is water-soluble.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective.[12][13] Adding water-soluble polymers like PVP or HPMC can further enhance this effect.[14]
-
pH Adjustment: Since this compound is a weak base, its solubility increases dramatically in acidic conditions (pH < 7.1).[5] By preparing your buffer with an acidifier like citric acid or using a more acidic buffer system (e.g., citrate buffer at pH 4-5), you can achieve much higher concentrations.[15] The addition of citric acid has been shown to work synergistically with cyclodextrins, further boosting solubility.[12][13]
Q5: What is a safe concentration of DMSO for my cell-based assays?
A: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% without significant toxicity.[8] It is highly recommended to keep the final DMSO concentration at or below 0.1% if possible.[16] Always include a vehicle control in your experiments (culture medium with the same final concentration of DMSO but without this compound) to account for any solvent effects.[17]
Q6: Can I use heating or sonication to help dissolve this compound?
A: Gentle warming (e.g., to 37°C) and sonication can help dissolve compounds and can be attempted, especially if you observe that a prepared solution has started to precipitate out of a stock solution.[16] However, for this compound, these are temporary measures and may not prevent re-precipitation upon cooling or dilution into an aqueous buffer. They are best used in conjunction with a proper solvent or formulation strategy. Be cautious, as excessive heating can degrade the compound.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system and temperature. The following tables summarize key solubility data from published literature.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility (Mole Fraction) | Solubility (Approx. mg/mL) | Reference |
| Water | 323.2 K (50°C) | 3.60 x 10⁻⁵ | 0.022 | [6] |
| Water (pH 7.4) | Not Specified | Not Applicable | 0.0355 | [4] |
| Ethanol | 323.2 K (50°C) | 7.90 x 10⁻⁵ | 0.38 | [6] |
| DMSO | 298.2 K (25°C) | Not Applicable | ~5 | [1] |
| DMSO | 323.2 K (50°C) | 5.02 x 10⁻² | 240.5 | [6] |
| PEG-400 | 323.2 K (50°C) | 5.92 x 10⁻³ | 28.3 | [6] |
Note: Mole fraction data was converted to an approximate mg/mL value for easier comparison, assuming solvent densities where appropriate.
Table 2: Effect of Cyclodextrins (CDs) on this compound Complexation
| Cyclodextrin | Additive(s) | Stability Constant (Kc) | Observation | Reference |
| β-CD | None | 70.14 M⁻¹ | Forms inclusion complex, increasing solubility. | [14] |
| HP-β-CD | None | 35.01 M⁻¹ | Forms inclusion complex, increasing solubility. | [14] |
| HP-β-CD | None | 282 M⁻¹ | Forms inclusion complex, increasing solubility. | [12][13] |
| β-CD | 0.25% PVP | Increased by 17-94% | Polymers enhance complexation efficiency. | [14] |
| HP-β-CD | Citric Acid | Not specified | Significantly improves dissolution behavior. | [12][13] |
Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for this compound Dissolution
Caption: A logical workflow for dissolving this compound.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation
Caption: this compound is encapsulated within the cyclodextrin cavity.
Diagram 3: pH Effect on this compound Solubility
Caption: this compound solubility is dependent on its protonation state.
Detailed Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution of this compound in DMSO
This protocol describes the standard method for preparing a stock solution for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile vial. For example, weigh 2 mg of this compound.
-
Add DMSO: Add the appropriate volume of DMSO to achieve the target concentration. To make a 5 mg/mL stock solution with 2 mg of this compound, add 400 µL of DMSO.
-
Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL)
-
-
Dissolve: Cap the vial securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved.[7] Gentle warming (37°C) or brief sonication can be used if dissolution is slow.[16] Ensure no visible particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.[8] Avoid repeated freeze-thaw cycles.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Aqueous Solubility
This protocol creates a this compound solution directly in an aqueous buffer, ideal for minimizing organic solvent exposure.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, HEPES)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution. A 40-50% (w/v) solution is a good starting point. For example, dissolve 4 g of HP-β-CD in buffer and bring the final volume to 10 mL.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD is critical; start with a molar excess of CD.
-
Equilibrate: Tightly seal the container and stir the suspension vigorously at room temperature for 24-48 hours using a magnetic stirrer. This allows time for the inclusion complex to form.
-
Remove Undissolved Drug: After equilibration, clarify the solution by centrifuging at high speed (e.g., 10,000 x g for 15 minutes) or filtering through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Determine Concentration (Recommended): The resulting clear solution contains the solubilized this compound-CD complex. It is highly recommended to determine the precise concentration of this compound in the final solution using a validated analytical method (e.g., HPLC-UV).
-
Usage: Use the clarified solution directly in your experiments or dilute as needed with your buffer.
Protocol 3: pH-Dependent Solubilization using Citric Acid
This protocol leverages the basic nature of this compound to dissolve it in an acidic buffer.
Materials:
-
This compound powder
-
Citric acid (or another suitable organic acid)
-
Deionized water or desired buffer base (without phosphate, which can precipitate)
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Acidic Buffer: Prepare a buffer solution using citric acid. For example, start with a 0.1 M citric acid solution in deionized water.
-
Add this compound: Add the desired amount of this compound powder to the acidic buffer. A molar ratio of at least 3:1 (citric acid:this compound) is a good starting point.[15]
-
Dissolve: Stir the mixture vigorously. The this compound should dissolve as it becomes protonated by the acid, forming a more soluble salt.
-
Adjust pH (Optional but critical): Once the this compound is fully dissolved, you can slowly and carefully adjust the pH upwards using a base (e.g., NaOH) if your experiment requires a less acidic environment.
-
CRITICAL: Monitor the solution closely for any signs of precipitation as you approach the pKa of this compound (~7.1). It is often necessary to find a compromise between the desired pH and the maximum achievable concentration.
-
-
Filter and Use: Once the final pH is reached and the solution remains clear, filter it through a 0.22 µm syringe filter before use.
References
- 1. This compound | 42971-09-5 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C22H26N2O2 | CID 443955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Improving Biopharmaceutical Properties of this compound Through Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. humapub.com [humapub.com]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. In vitro and in vivo studies on the complexes of this compound with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. estudogeral.uc.pt [estudogeral.uc.pt]
- 15. Preparation and In Vitro/In Vivo Evaluation of this compound Elementary Osmotic Pump System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emulatebio.com [emulatebio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vinpocetine Dosage for Neuroprotection in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinpocetine in animal models of neuroprotection.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during the experimental process.
Q1: We are observing inconsistent neuroprotective effects with this compound in our rodent model. What are the potential causes and solutions?
A: Inconsistent results with this compound can stem from several factors:
-
Poor Bioavailability and Short Half-Life: this compound has low oral bioavailability and a short half-life, leading to fluctuating plasma concentrations.[1][2]
-
Solution: Consider administering this compound more frequently or using a sustained-release formulation. For intraperitoneal (IP) injections, ensure consistent timing relative to the induced injury. For oral gavage, administration with food can influence absorption.[2]
-
-
Drug Formulation and Solubility: this compound is poorly soluble in water, which can lead to inconsistent dosing if not prepared correctly.[1]
-
Solution: Prepare a homogenous suspension or solution. For oral administration, this compound can be suspended in 0.5% sodium carboxymethyl cellulose (CMC-Na).[3] For IP injections, it can be dissolved in a vehicle containing physiological saline, 0.1% Tween 80, and ascorbic acid, or diluted in dimethyl sulfoxide (DMSO).[4][5]
-
-
Timing of Administration: The therapeutic window for this compound's neuroprotective effects can be narrow.
-
Dosage: The optimal neuroprotective dose can vary significantly between different animal models and injury types.
-
Solution: Conduct a dose-response study to determine the optimal dosage for your specific model. Refer to the data tables below for dose ranges used in various studies.
-
Q2: How should we prepare this compound for in vivo administration?
A: The preparation method depends on the route of administration:
-
Oral Gavage: this compound can be suspended in a vehicle like 0.5% sodium carboxymethyl cellulose (CMC-Na).[3] It's crucial to ensure the suspension is uniform to deliver a consistent dose.
-
Intraperitoneal (IP) Injection: Due to its poor water solubility, this compound for IP injection requires a suitable solvent. A common vehicle is a solution of physiological saline containing 0.1% Tween 80 and ascorbic acid.[4] Alternatively, it can be diluted in dimethyl sulfoxide (DMSO).[5]
Q3: What are the potential adverse effects of this compound in animal models?
A: While generally well-tolerated at therapeutic doses, high doses of this compound can have adverse effects.
-
In rodents, lethal doses (LD50) are approximately 500 mg/kg for oral administration and range from 134 to 240 mg/kg for IP injection.[7]
-
Clinical observations at lethal doses in rodents include ataxia and clonic convulsions.[7]
-
Subchronic oral administration of high doses (e.g., 100 mg/kg/day in rats) has been associated with increased liver and thyroid gland weights and increased salivation.[7]
-
A 3-month IP injection study in rats with 25 mg/kg/day resulted in mortality due to severe peritonitis.[7]
Q4: What is the optimal route of administration: oral gavage or intraperitoneal injection?
A: The choice of administration route depends on the experimental design and objectives.
-
Oral Gavage (p.o.): Mimics the clinical route of administration in humans and is suitable for chronic studies. However, it is subject to first-pass metabolism, leading to lower bioavailability.[2]
-
Intraperitoneal Injection (i.p.): Bypasses first-pass metabolism, resulting in higher and more rapid peak plasma concentrations. This route is often used in acute studies to ensure a precise and quickly absorbed dose.[4][6]
Data Presentation: this compound Dosage and Efficacy in Animal Models
The following tables summarize quantitative data from various studies on this compound for neuroprotection.
Table 1: this compound Dosage in Rat Models of Neuroprotection
| Animal Model | Injury/Disease Model | Route of Administration | Dosage | Treatment Duration | Key Neuroprotective Outcomes |
| Wistar Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | i.p. | 3 mg/kg | Single dose 30 min post-ischemia | 42% reduction in infarct volume.[6] |
| Wistar Rat | Forebrain Ischemia | i.p. | 10 mg/kg | Single dose 15 min prior to ischemia | Reduced neuronal cell loss in hippocampal CA1 sector from 60% to 28%.[8] |
| Harlan-Wistar Rat | NMDA-induced Excitotoxicity | i.p. | 10 mg/kg | Pre- and post-lesion for 3 days | Attenuated behavioral deficits, significantly decreased lesion size.[4] |
| Wistar Rat | Amyloid-beta Induced Alzheimer's Disease Model | Oral Gavage | 4 mg/kg | 30 days (pre- and/or post-insult) | Ameliorated memory deficits and reduced oxidative stress.[9][10] |
| Sprague Dawley Rat | Lead Acetate-Induced Neurotoxicity | Oral Gavage | 3 mg/kg | 10 days | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β) and increased anti-inflammatory IL-10.[11] |
| Male Rat | Renal Ischemia-Reperfusion Injury | i.p. | 10 mg/kg | Single dose 30 min before ischemia | Attenuated renal injury, improved renal function, and reduced oxidative stress. |
Table 2: this compound Dosage in Mouse Models of Neuroprotection
| Animal Model | Injury/Disease Model | Route of Administration | Dosage | Treatment Duration | Key Neuroprotective Outcomes | | :--- | :--- | :--- | :--- | :--- | | C57BL/6J Mouse | Scopolamine-induced Cognitive Deficit | Oral Gavage | 2 and 4 mg/kg | 28 consecutive days | Improved memory dysfunction.[3][12] | | Swiss Mouse | Lead-induced Hyperactivity | i.p. | 20 mg/kg | Single dose | Reversed lead-induced hyperactivity in females.[5] | | Mouse | Transient Middle Cerebral Artery Occlusion (tMCAO) | i.p. | 5, 10, 15 mg/kg/day | 3 days post-ischemia | Reduced infarct volume and promoted recovery of behavioral function (optimal at 10 mg/kg).[13] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Neuroprotection in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: Permanent occlusion of the middle cerebral artery (MCAO) is induced, a common model for ischemic stroke.
-
Drug Preparation: this compound is prepared for intraperitoneal injection.
-
This compound Administration: A single dose of 3 mg/kg this compound is administered intraperitoneally 30 minutes after the induction of MCAO.[6]
-
Assessment of Neuroprotection:
-
After a set period (e.g., 24 or 48 hours), animals are euthanized.
-
Brains are removed and sectioned.
-
Infarct volume is measured using 2,3,5-triphenyltetrazolium-chloride (TTC) staining, where healthy tissue stains red and infarcted tissue remains white.[6]
-
Protocol 2: Amelioration of Cognitive Deficits in a Mouse Model of Scopolamine-Induced Amnesia
-
Animal Model: Male C57BL/6J mice.
-
Induction of Cognitive Deficit: Scopolamine hydrobromide (10 mg/kg) is administered intraperitoneally to induce memory impairment.[3]
-
Drug Preparation: this compound is suspended in 0.5% sodium carboxymethyl cellulose (CMC-Na) for oral administration.[3]
-
This compound Administration: this compound (2 or 4 mg/kg) is administered orally once daily for 28 consecutive days. On the 28th day, scopolamine is administered prior to the final this compound dose.[3]
-
Assessment of Cognitive Function:
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound exerts its neuroprotective effects through multiple mechanisms, primarily by inhibiting Phosphodiesterase 1 (PDE1) and the NF-κB inflammatory pathway.
Caption: this compound's dual neuroprotective signaling pathways.
The diagram above illustrates two key signaling pathways through which this compound confers neuroprotection. On the left, this compound inhibits PDE1, leading to an increase in cyclic AMP and cyclic GMP, which promotes cerebral vasodilation and subsequent neuroprotection.[14][15][16] On the right, this compound inhibits IKK, which in turn suppresses the activation of NF-κB, a key regulator of inflammation.[17][18][19] This leads to a decrease in the production of pro-inflammatory cytokines, resulting in neuroprotection.[9][20]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in an animal model of acute neurological injury.
Caption: A typical experimental workflow for this compound studies.
References
- 1. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of this compound: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Scopolamine Induced Learning and Memory Dysfunction in C57 BL/6J Mice [jstage.jst.go.jp]
- 4. Neuroprotective Effects of this compound and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Phosphodiesterase Type 1 Inhibitor, Mitigates Locomotor Hyperactivity in Female Mice Exposed to Lead During Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Neuroprotective effects of this compound in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of this compound (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound prevents ischemic cell damage in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of this compound, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The protective and therapeutic effects of this compound, a PDE1 inhibitor, on oxidative stress and learning and memory impairment induced by an intracerebroventricular (ICV) injection of amyloid beta (aβ) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. This compound Improves Scopolamine Induced Learning and Memory Dysfunction in C57 BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of this compound Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of PDE1-B by this compound Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke [frontiersin.org]
- 15. Inhibition of PDE1-B by this compound Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of this compound in ischemic stroke and poststroke outcomes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. This compound inhibits amyloid-beta induced activation of NF-κB, NLRP3 inflammasome and cytokine production in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound reduces cisplatin-induced acute kidney injury through inhibition of NF-κB pathway and activation of Nrf2/ARE pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Accounting for Vinpocetine's short half-life in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments that account for the short half-life of vinpocetine.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound, and why is it a critical factor in experimental design?
A1: this compound has a short elimination half-life, typically reported to be around 1 to 2.5 hours after oral administration in humans.[1][2] This is a critical factor because the compound is rapidly cleared from the system, meaning its concentration can fall below a therapeutically effective level quickly. Experimental designs, for both in vitro and in vivo studies, must incorporate strategies to maintain an effective concentration of this compound to observe its biological effects accurately.
Q2: What are the key pharmacokinetic properties of this compound?
A2: this compound is characterized by rapid absorption and metabolism.[1] Its oral bioavailability can be low and highly variable, ranging from 7% to 60%, and is significantly influenced by food intake (bioavailability can be 60-100% higher when taken with a meal).[1][3][4] It is metabolized in the liver to its main active metabolite, apovincaminic acid (AVA).[1][2]
Data Summary: Pharmacokinetic Profile of this compound (Human)
| Parameter | Value | Reference |
| Elimination Half-Life (oral) | 1 - 2.5 hours | [1] |
| Elimination Half-Life (IV) | ~4.7 hours | [1] |
| Time to Peak Plasma Conc. (Tmax) | 1.5 - 2 hours | [1] |
| Oral Bioavailability | 7% - 60% | [1] |
| Metabolism | Rapid, primarily in the liver | [1] |
| Primary Metabolite | Apovincaminic Acid (AVA) | [1] |
Q3: What are the known mechanisms of action for this compound?
A3: this compound has a diverse pharmacological profile. Its primary mechanisms of action include:
-
Phosphodiesterase type 1 (PDE1) inhibition: This leads to increased levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), which can improve cerebral blood flow and neuronal function.[5][6]
-
Inhibition of IκB kinase (IKK): This action suppresses the NF-κB signaling pathway, resulting in anti-inflammatory effects.[3][5][6]
-
Modulation of ion channels: this compound can inhibit voltage-dependent sodium channels.[6]
-
PI3K/AKT pathway activation: This pathway is involved in its neuroprotective effects.[7]
Signaling Pathways Influenced by this compound
In Vitro Experimental Troubleshooting Guide
Q4: How can I maintain a stable and effective concentration of this compound in my cell culture experiments?
A4: Due to its short half-life, the concentration of this compound in cell culture media can decrease over time, leading to inconsistent results.
Recommended Strategy:
-
Frequent Media Changes: For experiments lasting longer than a few hours, it is crucial to replenish the media with freshly prepared this compound. A common approach is to perform a 50% media change every 2-4 hours.
-
Pre-treatment Time: A pre-treatment time of 60 minutes is often sufficient for this compound to exert its inhibitory effects on signaling pathways like NF-κB before the addition of a stimulus (e.g., TNF-α).[6][8]
Q5: My in vitro results with this compound are inconsistent. Could this be due to its short half-life?
A5: Yes, inconsistent results are a common issue when working with compounds that have a short half-life.
Troubleshooting Inconsistent In Vitro Results
Q6: What are the typical effective concentrations of this compound for in vitro studies?
A6: The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated.
Data Summary: Effective In Vitro Concentrations of this compound
| Cell Type | Assay | Effective Concentration | Reference |
| Rat Aortic VSMCs, HUVECs, A549, RAW264.7 | Inhibition of TNF-α-induced NF-κB activation | IC50 ≈ 25 µM | [6][8] |
| Primary Cortical Neurons | Neuroprotection against glutamate toxicity | IC50 = 2-7 x 10⁻⁶ M (2-7 µM) | [5] |
| L02 (human hepatic cell line) | Cytoprotection against H₂O₂ and APAP | 20 µM | [9] |
| Bone Marrow-Derived Mesenchymal Stem Cells | Inhibition of osteogenic differentiation | 5 and 20 µM | [10] |
In Vivo Experimental Troubleshooting Guide
Q7: How should I design a dosing regimen for animal studies to compensate for this compound's short half-life?
A7: To maintain therapeutic levels of this compound in animal models, a single daily dose is often insufficient.
Recommended Dosing Strategies:
-
Repeated Dosing: Administering this compound multiple times a day is a common and effective strategy. For example, in a rat model of NMDA-induced neurotoxicity, a regimen of intraperitoneal (i.p.) injections 60 minutes before and 90 minutes after surgery, followed by two injections per day for three consecutive days, was shown to be effective.[5][11]
-
Oral Gavage: For oral administration, repeated daily dosing is also necessary. In a study with pregnant rats, daily oral gavage from gestational day 6 to 18 was used.[12]
-
Continuous Infusion: For studies requiring very stable plasma concentrations, continuous infusion via an osmotic pump may be considered, although this is a more complex and invasive procedure.
Experimental Workflow: Designing an In Vivo Dosing Regimen
Q8: Are there significant pharmacokinetic differences between animal species that I need to consider?
A8: Yes, the pharmacokinetics of this compound can vary significantly between species, which is a critical consideration when translating preclinical findings.
Data Summary: Comparative Pharmacokinetics of this compound
| Species | Oral Bioavailability | Elimination Half-Life | Reference |
| Human | 6.2% - 57% | ~1 - 2.5 hours | [2][4][7] |
| Rat | 52% | ≤ 3 hours | [4][7] |
| Rabbit | Not specified | 2 - 6.5 hours | [7] |
| Dog | 21.5% ± 19.3% | ~9 hours | [4][7] |
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of TNF-α-Induced NF-κB Activation
This protocol is adapted from studies demonstrating this compound's anti-inflammatory effects.[6][8]
Cell Line: Rat aortic vascular smooth muscle cells (VSMCs) or Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach approximately 80% confluency.
-
This compound Pre-treatment:
-
Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations (e.g., 10, 25, 50 µM) in serum-free culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
Incubate for 60 minutes at 37°C.
-
-
Inflammatory Stimulus:
-
Add TNF-α to the wells to a final concentration of 10 ng/mL.
-
Incubate for the desired time period (e.g., 6 hours for mRNA analysis, 30 minutes for protein phosphorylation analysis).
-
-
Endpoint Analysis:
-
For Gene Expression (RT-PCR): Lyse the cells and isolate RNA. Perform quantitative real-time PCR to measure the expression of NF-κB target genes (e.g., IL-1β, MCP-1, VCAM-1).
-
For Protein Analysis (Western Blot): Lyse the cells and perform Western blotting to detect the phosphorylation of IKK and IκBα, or the nuclear translocation of NF-κB p65.
-
Protocol 2: In Vivo Neuroprotection Study - MCAO Model in Rats
This protocol is based on studies evaluating the neuroprotective effects of this compound in a model of ischemic stroke.[5][13]
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Induction of Ischemia:
-
Induce transient middle cerebral artery occlusion (tMCAO) for a specified duration (e.g., 90 minutes) to create an ischemic injury.
-
-
Dosing Regimen:
-
Prepare this compound for intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Initial Doses: Administer the first dose 60 minutes before the MCAO procedure and a second dose 90 minutes after the start of reperfusion.
-
Maintenance Doses: Continue with twice-daily i.p. injections for 3 to 7 consecutive days post-surgery.
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., Morris water maze, neurological severity score) starting after the cessation of drug treatment to assess functional recovery.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform TTC staining to measure the infarct volume.
-
Conduct immunohistochemistry to assess markers of neuronal damage, apoptosis, and inflammation (e.g., NeuN, cleaved caspase-3, Iba1).
-
References
- 1. This compound as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of this compound: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Inflammatory and Oxidative Machineries in Acute Model of Inflammation—Pivotal Role of COX-2 Signaling [svu.journals.ekb.eg]
- 4. In vitro-in vivo correlation of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of this compound and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of this compound (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-based therapy is an attractive strategy against oxidative stress-induced hepatotoxicity in vitro by targeting Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical plasma concentration of this compound does not affect osteogenic differentiation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of this compound and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic Exposure of this compound in Pregnant Sprague Dawley Rats Following Repeated Oral Exposure: an Investigation of Fetal Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Neuroprotective Effects: Vinpocetine and Other PDE1 Inhibitors
A comprehensive guide for researchers and drug development professionals on the neuroprotective potential of Vinpocetine and other selective Phosphodiesterase-1 (PDE1) inhibitors. This document provides a comparative analysis supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Executive Summary
This compound, a synthetic derivative of the periwinkle alkaloid vincamine, has long been investigated for its neuroprotective and cognitive-enhancing properties. Its primary mechanism of action is the inhibition of phosphodiesterase type 1 (PDE1), an enzyme crucial in the modulation of cyclic nucleotide signaling pathways. The inhibition of PDE1 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), triggering a cascade of downstream effects that contribute to neuroprotection. This guide provides a comparative analysis of this compound and other emerging selective PDE1 inhibitors, with a focus on their neuroprotective effects as demonstrated in preclinical and clinical studies. We present quantitative data on their inhibitory potency, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in the field.
Data Presentation: Comparative Inhibitory Potency
The efficacy of PDE1 inhibitors is determined by their potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and a key comparative PDE1 inhibitor, ITI-214, against various PDE isoforms. Lower values indicate higher potency.
| Compound | Target PDE Isoform | IC50 / Ki Value | Selectivity Profile | Reference |
| This compound | PDE1A | IC50: ~19 µM | Selective for PDE1 over other PDE families. | [1] |
| PDE1 | IC50: 21 µM | [1] | ||
| PDE1A/1B | IC50: 8–20 μM | [2] | ||
| PDE1C | IC50: 40–50 μM | [2] | ||
| IKKβ | IC50: 17.17 µM | Also inhibits IκB kinase (IKK), contributing to its anti-inflammatory effects. | [2] | |
| ITI-214 | PDE1 (overall) | Ki: 58 pM | Highly potent and selective for PDE1. | [3] |
| PDE1A | Ki: 33 pM | >1000-fold greater activity for PDE1 isoforms compared to the next nearest PDE family (PDE4D). | [3] | |
| PDE1B | Ki: 380 pM | [3] | ||
| PDE1C | Ki: 35 pM | [3] |
Neuroprotective Effects: A Comparative Overview
Both this compound and other selective PDE1 inhibitors have demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases and ischemic injury.
This compound:
-
NMDA-Induced Excitotoxicity: In a rat model of N-methyl-D-aspartate (NMDA)-induced excitotoxicity in the entorhinal cortex, this compound (10 mg/kg, i.p.) significantly attenuated behavioral deficits in novel object recognition, social discrimination, and spatial learning in the Morris water maze.[2][4] Morphological analysis revealed a significant reduction in lesion size and microglial activation.[2]
-
Ischemic Stroke: In a rat model of permanent middle cerebral artery occlusion, this compound treatment (3 mg/kg, i.p.) 30 minutes post-ischemia significantly reduced the infarct volume by 42%.[5] Clinical studies in acute ischemic stroke patients have also suggested that this compound may reduce the degree of disability and the combined likelihood of death and significant disability at 1 and 3 months.[6]
-
Parkinson's Disease Model: In a rotenone-induced rat model of Parkinson's disease, this compound demonstrated neuroprotective effects.[3]
-
Alzheimer's Disease Model: In a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) injection, this compound was shown to ameliorate learning and memory impairments and reduce oxidative stress.[7] It also prevented the detrimental effects of Aβ on long-term potentiation (LTP) in the hippocampus.[8]
ITI-214:
-
Cognitive Enhancement: In preclinical studies using the novel object recognition (NOR) paradigm in rats, ITI-214 demonstrated the ability to enhance memory acquisition, consolidation, and retrieval across a broad dose range (0.1–10 mg/kg, p.o.).
-
Neuroinflammation: Preclinical evidence suggests that ITI-214 can reduce neuroinflammation and regulate microglial function, indicating its potential utility in treating neurodegenerative and neuropsychiatric diseases.
-
Clinical Development: ITI-214 has undergone Phase 1 clinical trials in healthy volunteers and has been investigated in a Phase 1/2 clinical trial for patients with Parkinson's disease.
Other PDE1 Inhibitors:
-
Lu AF41228 and Lu AF58027: These novel and selective PDE1 inhibitors have been shown to induce vasodilation and lower blood pressure in rats, suggesting their potential in conditions with a vascular component. However, specific data on their neuroprotective effects are not as extensively documented as for this compound and ITI-214.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of neuroprotective effects are provided below.
NMDA-Induced Neurotoxicity Model in Rats
This protocol is based on the methodology described in the study by Nyakas et al., 2009.[2][4]
-
Animal Model: Adult male Wistar rats are used.
-
Stereotaxic Surgery: Rats are anesthetized, and bilateral injections of NMDA are made into the entorhinal cortex.
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 60 minutes before the NMDA lesion and then daily for 3 consecutive days.
-
Behavioral Testing:
-
Novel Object Recognition Test: To assess non-spatial memory.
-
Social Discrimination Test: To evaluate social memory.
-
Morris Water Maze: To assess spatial learning and memory. The protocol typically involves acquisition trials over several days, followed by a probe trial with the platform removed.
-
-
Histological Analysis: After behavioral testing, animals are euthanized, and brains are processed for immunohistochemistry to assess neuronal loss (e.g., using NeuN staining) and microglial activation (e.g., using Iba1 staining). Lesion volume and the area of microglial activation are quantified.
MPTP-Induced Parkinson's Disease Model in Mice
This protocol is a general representation based on common practices in the field.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce parkinsonian-like symptoms. A common regimen is multiple intraperitoneal injections over a single day.
-
Drug Administration: The PDE1 inhibitor or vehicle is administered before, during, or after the MPTP injections, depending on the study design (neuroprotective vs. therapeutic).
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
Open Field Test: To evaluate locomotor activity.
-
-
Neurochemical Analysis: Striatal tissues are collected to measure levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing cell viability in vitro.
-
Cell Culture: Primary neuronal cultures or neuronal cell lines are seeded in 96-well plates.
-
Treatment: Cells are treated with the neurotoxic agent (e.g., glutamate, Aβ) in the presence or absence of the PDE1 inhibitor for a specified duration.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (TUNEL Staining)
This protocol outlines the general steps for Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue/Cell Preparation: Brain sections or cultured cells are fixed and permeabilized.
-
Enzymatic Labeling: The samples are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated labels are detected using a fluorescently-labeled antibody or a streptavidin-biotin system coupled to a fluorescent probe or an enzyme for colorimetric detection.
-
Microscopy: The stained samples are visualized using fluorescence or light microscopy. The number of TUNEL-positive cells is quantified to determine the extent of apoptosis.
Measurement of Oxidative Stress (Lipid Peroxidation)
This protocol describes a common method to measure malondialdehyde (MDA), a marker of lipid peroxidation.
-
Tissue Homogenization: Brain tissue is homogenized in an appropriate buffer.
-
TBARS Assay: The homogenate is reacted with thiobarbituric acid (TBA) under acidic conditions and high temperature. MDA in the sample reacts with TBA to form a colored product.
-
Spectrophotometry: The absorbance of the resulting thiobarbituric acid reactive substances (TBARS) is measured spectrophotometrically at 532 nm.
-
Quantification: The concentration of MDA is calculated using a standard curve and expressed relative to the protein content of the tissue homogenate.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PDE1 inhibitors and a general workflow for neuroprotection studies.
Caption: PDE1 Inhibition Signaling Pathway.
Caption: General Experimental Workflow for Neuroprotection Studies.
Conclusion
This compound and a new generation of highly selective PDE1 inhibitors, such as ITI-214, hold significant promise as neuroprotective agents. Their ability to modulate cyclic nucleotide signaling pathways offers a multifaceted approach to combatting the complex pathologies of neurodegenerative diseases and ischemic brain injury. While this compound has a longer history of research and clinical use in some regions, newer compounds like ITI-214 exhibit superior potency and selectivity in preclinical studies. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and drug development professionals, facilitating further investigation and the design of robust preclinical and clinical studies. Future research should focus on direct comparative studies to unequivocally establish the relative efficacy of these compounds and to further elucidate their precise mechanisms of neuroprotection.
References
- 1. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 2. pubcompare.ai [pubcompare.ai]
- 3. queensu.ca [queensu.ca]
- 4. researchgate.net [researchgate.net]
- 5. Safety and Efficacy of this compound as a Neuroprotective Agent in Acute Ischemic Stroke: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
A Head-to-Head Comparison of Vinpocetine and Vincamine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vinpocetine and Vincamine, two vinca alkaloids recognized for their potential effects on cognitive function. The following sections detail their mechanisms of action, present quantitative data from head-to-head experimental studies, and outline the methodologies of these key experiments.
Mechanistic Overview
This compound, a synthetic derivative of Vincamine, and its parent compound, Vincamine, exert their effects on cognitive function through distinct yet sometimes overlapping mechanisms.[1]
This compound is primarily recognized for its role as a selective inhibitor of phosphodiesterase type 1 (PDE1).[2] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The elevation of these second messengers activates downstream signaling cascades, including the cAMP response element-binding protein (CREB) pathway, which is crucial for synaptic plasticity and memory formation.[3] Additionally, this compound has been shown to modulate voltage-gated sodium channels, which may contribute to its neuroprotective effects.[2][4]
Vincamine 's principal mechanism is considered to be its action as a cerebral vasodilator, increasing blood flow to the brain.[5][6] This enhanced perfusion is thought to improve oxygen and nutrient delivery to neural tissues.[5] Vincamine also interacts with voltage-gated sodium channels, although its potency in this regard has been a subject of comparative studies.[7][8]
Quantitative Data from Head-to-Head Studies
Direct comparative studies provide the most robust data for evaluating the relative efficacy of these two compounds. The following tables summarize key quantitative findings from such research.
Table 1: Comparison of Effects on Learning in a Hypoxia-Induced Deficit Model
| Compound | Dosage (p.o.) | Peak Effect Dose for Protection Against Hypoxia | Effect on Learning in Normoxic Conditions |
| This compound | 1.25 - 10 mg/kg | 1.25 mg/kg | No significant improvement |
| Vincamine | 2.5 - 20 mg/kg | 20 mg/kg | No significant improvement |
Data from Groo et al. (1988) in spontaneously hypertensive rats.[9]
Table 2: Comparison of Effects on Memory Retrieval in a Passive Avoidance Task
| Compound | Dosage (p.o.) | Effect on Preventing Scopolamine-Induced Memory Disruption | Effect on Preventing Hypoxia-Induced Memory Impairment |
| This compound | 3 - 200 mg/kg | Effective (Peak Effect Dose: 200 mg/kg) | Effective (Peak Effect Dose: 3 mg/kg) |
| Vincamine | 0.3 - 100 mg/kg | Effective (Peak Effect Dose: 30 mg/kg) | Not effective |
Data from DeNoble (1986) in rats.[10] In a separate study by DeNoble (1987), this compound (18 and 30 mg/kg, p.o.) significantly enhanced memory retrieval, while Vincamine (1-200 mg/kg, p.o.) was not effective.
Table 3: Comparison of Effects on Voltage-Gated Sodium Channels
| Compound | IC50 for [3H]batrachotoxin binding | IC50 for blocking Na+ currents | ED50 for attenuating maximal electric shock-induced convulsions |
| This compound | 0.34 µM | 44.72 µM | 27 mg/kg (i.p.) |
| Vincamine | 1.9 µM | 72 µM | 15.4 mg/kg (i.p.) |
Data from a 1996 study by Erdo et al. comparing the effects of three vinca derivatives.[7][8]
Key Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary signaling pathways and mechanisms of action for this compound and Vincamine based on current experimental evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of sodium channel inhibition in neuroprotection: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of vincamine on the regional cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The influence of vincamine on global and regional cerebral blood flow in acute and subchronic human cerebral ischimia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 8. Vincamine and vincanol are potent blockers of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of this compound, vincamine, and nicergoline on the normal and hypoxia‐damaged learning process in spontaneously hypertensive rats | Semantic Scholar [semanticscholar.org]
- 10. This compound: nootropic effects on scopolamine-induced and hypoxia-induced retrieval deficits of a step-through passive avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Vinpocetine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine used in the treatment of cerebrovascular disorders. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations, as well as for accurate pharmacokinetic and metabolism studies. This document presents a cross-validation of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with supporting data from published literature.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific application, the required sensitivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used, robust, and cost-effective technique suitable for routine quality control of pharmaceutical dosage forms. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples with complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice.
The following table summarizes the performance characteristics of various validated methods for this compound quantification.
Table 1: Comparison of Validated Analytical Methods for this compound Quantification
| Technique | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Citation |
| HPLC-UV | Pharmaceutical Dosage Form | 160–240 µg/mL | - | < 2% | - | - | [1][2] |
| HPLC-UV | Tablet Formulation | - | Good | Good | Reasonable | Reasonable | [3][4][5][6] |
| HPLC-UV | Bulk and Pharmaceutical Dosage Form | 5–75 µg/mL | 98.00–102.00% | < 2% | - | - | [7] |
| RP-HPLC | Bulk Drug and In-house Tablets (with Piracetam) | 2 - 12 µg/mL | 102.04 ± 0.58 % | < 2% | - | - | [8] |
| UV-Spectrophotometry | Bulk, Tablet, and Niosomes | 2–16 µg/mL | 98.42–99.82% | 0.26–0.46% | 0.1506 µg/mL | 0.4565 µg/mL | [9] |
| LC-MS/MS | Rat Plasma (simultaneous with Apovincaminic acid) | 0.5–500 ng/mL | - | < 8.55% | - | 0.5 ng/mL | [10] |
| LC-MS/MS | Human Plasma (for Apovincaminic acid) | 10.61–424.40 µg/L | 97.48% | < 6.8% | - | 10.61 µg/L | [11][12] |
| LC-MS/MS | Human Plasma (simultaneous with Apovincaminic acid) | 0.5–250.0 ng/mL | Validated | Validated | - | 0.5 ng/mL | [13] |
| HPLC-MS | Human Plasma (for Apovincaminic acid) | 4–240 ng/mL | < 5.2% (within-run), < 10% (between-run) | < 5.2% (within-run), < 10% (between-run) | - | 4 ng/mL | [14][15] |
| UPLC-MS/MS | Rat Brain Regions (simultaneous with Apovincaminic acid) | 0.100–60.0 ng/mL | -1.7% to 3.0% (RE) | < 11.8% | - | 0.100 ng/mL | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS quantification of this compound.
Stability-Indicating HPLC-UV Method for Tablet Dosage Forms.[3][4][5][6]
This method is suitable for the simultaneous estimation of this compound and its potential impurities in tablet formulations.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH 6.0) in a ratio of 65:35 (v/v).[3][4][5] The buffer should contain 0.1% triethylamine to reduce peak tailing.[3]
-
Detection Wavelength: 228 nm.[7]
-
Injection Volume: 100 µL.[3]
-
Sample Preparation:
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., methanol), sonicate to dissolve, and dilute to volume.[7]
-
Filter the solution through a 0.45 µm filter before injection.
-
UPLC-MS/MS Method for Quantification in Rat Brain Regions.[16]
This highly sensitive and specific method is designed for the simultaneous determination of this compound and its active metabolite, apovincaminic acid, in biological tissues.
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a triple quadrupole tandem mass spectrometer with a positive electrospray ionization source.[16]
-
Column: Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[16]
-
Mobile Phase: A gradient elution using methanol and water.[16]
-
Flow Rate: 0.20 mL/min.[16]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[16]
-
Sample Preparation (Brain Tissue):
-
Homogenize the brain tissue samples.
-
Perform protein precipitation by adding methanol.[16]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for injection into the UPLC-MS/MS system.
-
Visualizing the Methodologies
To further clarify the experimental processes and the relationships between the different analytical techniques, the following diagrams are provided.
Caption: General workflow for this compound quantification.
Caption: Comparison of analytical methods for this compound.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a Validated Stability-Indicating HPLC Method for this compound in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. jetir.org [jetir.org]
- 8. ajpaonline.com [ajpaonline.com]
- 9. ijam.co.in [ijam.co.in]
- 10. Determination of this compound and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Primary Metabolite of this compound in Human Plasma by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. joac.info [joac.info]
- 14. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Determination of this compound and its Major Active Metabolite Apovincaminic Acid in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the in vitro and in vivo efficacy of different Vinpocetine derivatives
A deep dive into the in vitro and in vivo efficacy of novel Vinpocetine derivatives reveals promising candidates for the treatment of cerebrovascular disorders. This guide synthesizes key experimental data, offering researchers and drug development professionals a comprehensive comparison of their performance and underlying mechanisms of action.
This compound, a semi-synthetic derivative of the alkaloid vincamine, has long been a staple in the therapeutic arsenal for ischemic stroke and other cerebrovascular conditions.[1][2] Its neuroprotective and cerebral blood-flow enhancing properties have spurred the development of numerous derivatives aimed at improving its efficacy, bioavailability, and specificity.[1][3] This guide provides a comparative analysis of these derivatives, focusing on their in vitro and in vivo performance, supported by detailed experimental protocols and visual representations of key biological pathways.
In Vitro Efficacy: Targeting Phosphodiesterase 1A (PDE1A)
A primary mechanism of action for this compound and its derivatives is the inhibition of phosphodiesterase type 1A (PDE1A), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE1A, these compounds increase intracellular cGMP levels, leading to vasodilation and improved cerebral blood flow.[2]
Recent studies have focused on synthesizing novel this compound derivatives with enhanced PDE1A inhibitory activity. A series of derivatives were synthesized and evaluated, with several compounds demonstrating significantly greater potency than the parent molecule.[4][5][6] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: In Vitro PDE1A Inhibitory Activity of this compound and its Derivatives
| Compound | Modification | IC50 (µM) for PDE1A Inhibition | Fold Improvement vs. This compound | Reference |
| This compound | - | ~10-20 (Varies across studies) | - | [4][5] |
| Compound 4 | para-methylphenyl substitution | 3.53 ± 0.25 | ~5-fold | [5][6] |
| Compound 25 | 3-chlorothiazole substitution | 2.08 ± 0.16 | ~8-fold | [5][6] |
| Compound 7 | (details in cited literature) | (Specific value not provided, but noted as highly active) | (Significant) | [4] |
| Compound 21 | (details in cited literature) | (Specific value not provided, but noted as highly active) | (Significant) | [4] |
Experimental Protocol: In Vitro PDE1A Inhibitory Assay
The inhibitory activity of this compound derivatives on PDE1A is determined using a standard enzymatic assay. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human PDE1A is used as the enzyme source. The substrate, cGMP, is prepared in a suitable buffer.
-
Compound Incubation: The test compounds (this compound derivatives) at various concentrations are pre-incubated with the PDE1A enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the cGMP substrate.
-
Reaction Termination and Detection: After a specific incubation period, the reaction is terminated. The amount of remaining cGMP or the product of its hydrolysis (GMP) is quantified, often using methods like HPLC or specialized assay kits.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the PDE1A activity (IC50) is calculated by plotting the enzyme activity against the compound concentration.
In Vivo Efficacy: Neuroprotection in Ischemic Stroke Models
The ultimate test of a neuroprotective agent's potential lies in its performance in vivo. Animal models of ischemic stroke, such as the permanent middle cerebral artery occlusion (MCAO) model in rats, are commonly used to evaluate the efficacy of this compound and its derivatives.[7][8]
This compound itself has demonstrated significant neuroprotective effects in these models, reducing the volume of brain infarction.[7][8] While direct comparative in vivo data for many of the newer, more potent in vitro derivatives is still emerging, the strong correlation between PDE1A inhibition and vasorelaxant effects suggests their potential for improved in vivo outcomes.[4] For instance, compounds 7 and 21, which showed high in vitro activity, also exhibited significant vasorelaxant effects on rat thoracic aortic rings, a key indicator of their potential to improve cerebral blood flow.[4]
Table 2: In Vivo Neuroprotective Effects of this compound
| Compound | Animal Model | Dosage | Administration Route | Key Finding | Reference |
| This compound | Rat (MCAO) | 3 mg/kg | Intraperitoneal (i.p.) | 42% reduction in infarct volume | [7][8] |
Experimental Protocol: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely accepted method for inducing focal cerebral ischemia:
-
Animal Preparation: Rats are anesthetized, and their body temperature is maintained.
-
Surgical Procedure: The middle cerebral artery is surgically exposed and permanently occluded, typically by electrocoagulation or ligation.
-
Drug Administration: The test compound (e.g., this compound) is administered at a specific time point relative to the occlusion (e.g., 30 minutes post-ischemia).[7]
-
Neurological Assessment: Neurological deficits are often assessed at various time points after the procedure.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[7]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its derivatives are mediated through multiple signaling pathways. The primary pathway involves the inhibition of PDE1A, leading to increased cGMP and subsequent vasodilation. Additionally, this compound has been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade.[3][9]
Caption: PDE1A inhibition by this compound derivatives increases cGMP, leading to vasodilation.
Caption: this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.
Experimental Workflow for Drug Discovery and Evaluation
The development of new this compound derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.
References
- 1. Synthesis and pharmacological activity of this compound derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Activity Evaluation of this compound-Derived Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]
- 4. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Activity Evaluation of this compound-Derived Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Neuroprotective effects of this compound in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of clinical trials on Vinpocetine for cognitive impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials on Vinpocetine for the treatment of cognitive impairment. It offers an objective comparison with alternative nootropic agents, supported by available experimental data, to inform further research and drug development in this therapeutic area.
Executive Summary
This compound, a synthetic derivative of the periwinkle plant alkaloid vincamine, has been investigated for its potential cognitive-enhancing effects for several decades. A key meta-analysis by the Cochrane Collaboration in 2003 concluded that while some studies showed a statistically significant benefit of this compound over placebo in patients with dementia, the evidence was ultimately inconclusive due to the limited number and small scale of the trials, which were predominantly conducted before the 1990s.[1][2] The primary mechanism of action for this compound is believed to be the inhibition of phosphodiesterase type 1 (PDE1), leading to increased cerebral blood flow and enhanced glucose and oxygen utilization in the brain.[3][4] Additionally, it exhibits anti-inflammatory properties by inhibiting the IKK/NF-κB signaling pathway.[5][6][7]
This guide synthesizes the available quantitative data from key clinical trials on this compound and compares it with other nootropic agents, namely Ginkgo Biloba and Piracetam. Detailed experimental protocols, based on the available literature, are provided to facilitate the design of future studies.
Comparative Efficacy of Nootropic Agents for Cognitive Impairment
The following table summarizes the quantitative data from meta-analyses and key clinical trials on this compound and its alternatives. It is important to note that the studies on this compound are generally older and smaller in scale compared to some of the more recent analyses of other agents.
| Drug | Dosage(s) | Trial Duration | Patient Population | Key Outcome Measures & Results | References |
| This compound | 30-60 mg/day | 12-52 weeks | Mild to moderate dementia/organic psychosyndrome | Clinical Global Impression (CGI) Scale: Statistically significant improvement over placebo (Odds Ratio: 2.50-5.50). Syndrom-Kurztest (SKT): Statistically significant improvement in cognitive performance over placebo. | Szatmári et al., 2003; Hindmarch et al., 1991[1][5] |
| Ginkgo Biloba | 120-240 mg/day | 12-52 weeks | Mild cognitive impairment, Alzheimer's disease, Vascular dementia | ADAS-Cog/SKT: Some studies show significant improvement over placebo, particularly at 240 mg/day for longer durations. Neuropsychiatric Inventory (NPI): Potential benefits in reducing neuropsychiatric symptoms. | An Updated Review of Randomized Clinical Trials... (2020); An Overview of Systematic Reviews... (PMC)[8][9] |
| Piracetam | 2.4-4.8 g/day | Up to 12 months | Dementia or cognitive impairment in the elderly | Clinical Global Impression of Change (CGIC): Meta-analysis showed a significant odds ratio for improvement compared to placebo. However, a more recent meta-analysis found no definitive evidence of memory enhancement. | Waegemans et al., 2002; Gouhie et al., 2024[10][11][12] |
Detailed Experimental Protocols
Representative Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of this compound for Mild to Moderate Cognitive Impairment
1. Study Objective: To evaluate the efficacy and safety of this compound compared to placebo in improving cognitive function in patients with mild to moderate cognitive impairment.
2. Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Patient Population:
- Inclusion Criteria:
- Male and female outpatients aged 50 years and older.
- Diagnosis of mild to moderate organic psychosyndrome, including primary dementia (e.g., Alzheimer's type) or vascular dementia.
- Score of a predefined range on the Mini-Mental State Examination (MMSE) indicative of mild to moderate cognitive impairment.
- Informed consent provided by the patient or their legal representative.
- Exclusion Criteria:
- Severe dementia or other severe neurological or psychiatric disorders.
- Significant unstable medical conditions.
- Use of other nootropic or psychoactive medications.
- Known hypersensitivity to this compound.
4. Treatment:
- Investigational Product: this compound 10 mg tablets.
- Dosage Regimens:
- Group A: this compound 10 mg three times daily (30 mg/day).
- Group B: this compound 20 mg three times daily (60 mg/day).
- Control: Placebo tablets, identical in appearance to the this compound tablets, administered three times daily.
- Randomization: Patients are randomly assigned in a 1:1:1 ratio to one of the three treatment groups.
5. Efficacy Assessments:
- Primary Efficacy Endpoints:
- Change from baseline in the total score of the Syndrom-Kurztest (SKT) , a performance test for memory and attention.
- Clinical Global Impression of Change (CGI-C) scale score at the end of treatment.
- Secondary Efficacy Endpoints:
- Change from baseline in the Mini-Mental State Examination (MMSE) score.
- Assessment of daily living activities.
- Assessment of quality of life and depressive symptoms.
6. Safety Assessments:
- Monitoring and recording of all adverse events.
- Physical examinations.
- Vital signs.
- Standard laboratory safety tests (hematology, clinical chemistry, urinalysis).
7. Statistical Analysis:
- The primary efficacy analysis is performed on the intent-to-treat (ITT) population.
- Analysis of covariance (ANCOVA) is used to compare the change from baseline in SKT scores between the treatment groups, with baseline score as a covariate.
- The distribution of CGI-C scores is analyzed using appropriate non-parametric tests.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in this compound's mechanism of action and a typical experimental workflow for a clinical trial investigating its effects on cognitive impairment.
Caption: this compound's dual mechanism of action on cognitive function.
References
- 1. This compound for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. An update on this compound: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Updated Review of Randomized Clinical Trials Testing the Improvement of Cognitive Function of Ginkgo biloba Extract in Healthy People and Alzheimer’s Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Systematic Reviews of Ginkgo biloba Extracts for Mild Cognitive Impairment and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. karger.com [karger.com]
Independent Verification of Vinpocetine's Mechanism of Action on Sodium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vinpocetine's performance as a sodium channel blocker against other well-established alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating its potential in research and drug development.
Executive Summary
This compound, a synthetic derivative of the vinca alkaloid vincamine, has demonstrated significant inhibitory effects on voltage-gated sodium channels (Navs).[1][2] Its mechanism of action involves a state-dependent and frequency-dependent blockade, showing a higher affinity for the inactivated state of the channel.[3] This characteristic is reminiscent of several clinically used sodium channel blockers.[3] Notably, this compound exhibits a potent blockade of the tetrodotoxin-resistant (TTXr) Nav1.8 channel, suggesting its potential utility in sensory abnormalities.[3] This guide will delve into the quantitative data supporting these claims, compare them with other sodium channel inhibitors, and provide detailed experimental protocols for independent verification.
Comparative Analysis of Sodium Channel Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used sodium channel blockers across various Nav channel subtypes. This data, gathered from multiple electrophysiological studies, allows for a direct comparison of their potency.
| Compound | Nav Subtype | IC50 (µM) | Experimental Conditions | Reference(s) |
| This compound | Nav1.8 (rat) | 3.5 | Depolarized holding potential (-35 mV) | [3] |
| Nav1.8 (rat) | 10.4 | Hyperpolarized holding potential (-90 mV) | [3] | |
| Cortical Neurons (rat) | 44.2 | Whole-cell patch clamp | [4] | |
| Phenytoin | Cortical Neurons (rat) | 50.5 | Whole-cell patch clamp | [4] |
| Carbamazepine | Nav1.3 (human) | 86.74 | Use-dependent, -60 mV holding potential | [5] |
| Nav1.4 (human) | 45.76 | Use-dependent, -60 mV holding potential | [5] | |
| Nav1.5 (human) | 22.92 | Use-dependent, -60 mV holding potential | [5] | |
| Nav1.7 (human) | 46.72 | Use-dependent, -60 mV holding potential | [5] | |
| Neuro-2a cells (mouse, transient) | 56 | Whole-cell patch clamp | [6] | |
| Neuro-2a cells (mouse, late) | 18 | Whole-cell patch clamp | [6] | |
| Lidocaine | Nav1.5 (human, peak) | 87.6 | Whole-cell patch clamp | [4] |
| Nav1.5 (human, late) | 46.5 | Whole-cell patch clamp | [4] | |
| Nav1.7 (human) | Varies with pulse duration and voltage | Whole-cell patch clamp | [7] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action on sodium channels is the blockade of the channel pore, thereby inhibiting the influx of sodium ions that is crucial for the initiation and propagation of action potentials.[1] This action is state-dependent, meaning this compound has a higher affinity for the inactivated state of the sodium channel compared to the resting state.[3] This preferential binding to the inactivated state contributes to its use-dependent or frequency-dependent inhibition, where the blocking effect becomes more pronounced with higher frequencies of neuronal firing.[3] This is a characteristic shared by many anti-epileptic and local anesthetic drugs.[8]
The inhibition of sodium channels by this compound leads to a reduction in neuronal excitability.[1] In conditions of excessive neuronal firing, such as in epilepsy or ischemic events, this can be neuroprotective by preventing excitotoxicity.[1][8] The blockade of presynaptic sodium channels also inhibits the release of excitatory neurotransmitters like glutamate.[9]
Experimental Protocols
The following is a generalized protocol for the independent verification of this compound's effect on voltage-gated sodium channels using the whole-cell patch-clamp technique. This method is considered the gold standard for studying ion channel electrophysiology.[10]
1. Cell Preparation:
-
Culture cells stably or transiently expressing the desired Nav channel subtype (e.g., HEK-293 or CHO cells).
-
Plate cells onto glass coverslips a few days prior to recording to allow for adherence.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: CsF is used to block potassium channels).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -90 mV or -100 mV.
4. Data Acquisition:
-
To measure tonic block, apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).
-
To assess use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).
-
To determine state-dependent inhibition, vary the holding potential to alter the proportion of channels in the resting versus inactivated states before applying a test pulse.
-
Record sodium currents before (control) and after the application of various concentrations of this compound.
5. Data Analysis:
-
Measure the peak amplitude of the sodium current in the absence and presence of the drug.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50 value.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Role of sodium channel inhibition in neuroprotection: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Assessing the Long-Term Safety and Efficacy of Vinpocetine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and efficacy of Vinpocetine with other nootropic agents in animal models. The information is intended to support researchers, scientists, and professionals in the field of drug development in their assessment of this compound as a potential therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Executive Summary
This compound, a synthetic derivative of the periwinkle alkaloid vincamine, has been extensively studied for its neuroprotective and cognitive-enhancing properties. Animal models have demonstrated its potential in mitigating neuronal damage and improving cognitive function in various pathological conditions, including cerebral ischemia, neurotoxicity, and models of Alzheimer's disease. Its primary mechanisms of action include the inhibition of phosphodiesterase type 1 (PDE1), modulation of inflammatory pathways, and blockade of voltage-gated sodium channels. While generally considered to have a good safety profile in short-term studies, this guide delves into the available long-term data in animal models and compares its performance with other notable nootropic agents: Piracetam, Nicergoline, and Phosphatidylserine.
Efficacy in Animal Models: A Comparative Analysis
The efficacy of this compound and its alternatives has been evaluated in a variety of animal models of cognitive impairment and neurodegeneration. The following tables summarize the key findings from these studies.
Table 1: Cognitive Enhancement Effects in Animal Models
| Compound | Animal Model | Species/Strain | Dosage | Duration | Key Cognitive Outcomes | Reference |
| This compound | Hypoxia-induced learning deficit | Spontaneously Hypertensive Rats | 1.25 mg/kg (p.o.) | Daily for 3 sessions | Prevented hypoxia-induced decrease in conditioned avoidance responses. | [1] |
| NMDA-induced entorhinal cortex lesion | Rats | 10 mg/kg (i.p.) | Daily for 3 days post-lesion | Attenuated deficits in novel object recognition, social discrimination, and spatial learning in the Morris water maze. | [2] | |
| Scopolamine-induced amnesia | Rats | 18 and 30 mg/kg (p.o.) | Single dose | Significantly increased the number of rats performing the passive avoidance response. | [3] | |
| Piracetam | Chronic cerebral hypoperfusion | Rats | 600 mg/kg (p.o.) | 30 days | Markedly improved memory impairment and attenuated neuronal damage. | [4] |
| Rotenone-induced Parkinsonism | Rats | 100 and 200 mg/kg (p.o.) | - | Significantly reversed locomotor deficits. | [5][6] | |
| Nicergoline | Hypoxia-induced learning deficit | Spontaneously Hypertensive Rats | 2.5-20 mg/kg (p.o.) | Daily for 3 sessions | Showed a moderate anti-hypoxic effect on conditioned avoidance responses. | [1] |
| Phosphatidylserine | Age-related cognitive decline | Middle-aged Fischer 344 rats | 15 mg/kg (daily) | - | Improved performance in a two-way active avoidance task (Bovine cortex and Soybean derived). | [7] |
Table 2: Neuroprotective Effects in Animal Models
| Compound | Animal Model | Species/Strain | Dosage | Duration | Key Neuroprotective Outcomes | Reference |
| This compound | Aluminum chloride-induced neurotoxicity | Rats | 10 mg/kg (i.p.) | 45 days | Decreased lipid peroxidation and nitric oxide; decreased caspase-3 immunoreactivity and neuronal regeneration. | [4] |
| Rotenone-induced Parkinsonism | Rats | 3 and 6 mg/kg (p.o.) | - | Increased striatal dopamine and glutathione levels; decreased lipid peroxidation. | [5][6] | |
| Alzheimer's Disease model (Aβ injection) | Wistar Rats | 4 mg/kg (gavage) | 30 days (pre- and/or post-treatment) | Prevented Aβ-induced impairment of long-term potentiation (LTP). | [8] | |
| Piracetam | Aluminum chloride-induced neurotoxicity | Rats | 100 mg/kg (i.p.) | 45 days | Significantly decreased lipid peroxidation and nitric oxide. | [4] |
| Nicergoline | Transient and permanent focal cerebral ischemia | Sprague-Dawley Rats | 10 mg/kg (gavage) | 7 days (pretreatment) | Significantly diminished infarct area and edema volume 24 hours after transient MCAO. | [9] |
| Alzheimer's Disease model | Mice | - | - | Downregulated apoptosis-associated genes and inflammatory factors in hippocampal cells. | [10] | |
| Phosphatidylserine | Age-related cognitive decline | - | - | - | Attenuates many neuronal effects of aging and restores normal memory on a variety of tasks. | [3] |
Long-Term Safety Profile in Animal Models
Assessing the long-term safety of nootropic agents is crucial for their potential clinical translation. The available data from animal studies are summarized below.
Table 3: Summary of Long-Term Safety and Toxicity Data in Animal Models
| Compound | Animal Species | Duration | Route of Administration | Key Findings | Reference |
| This compound | Rat | 3 months | Intraperitoneal | Mortality (38% males, 25% females) at 25 mg/kg/day due to severe peritonitis. | [11] |
| Rat | Subchronic | Gavage | Increased salivation, liver, and thyroid weights at 100 mg/kg. No adverse effects at 25 mg/kg. | [11] | |
| Dog | 6 months | Oral (capsules) | No general toxicities noted at doses up to 25 mg/kg/day. | [11] | |
| Piracetam | - | - | - | Generally well-tolerated with few adverse effects reported in animal studies. | |
| Nicergoline | - | - | - | Data on long-term toxicity in animal models is limited in the reviewed literature. | |
| Phosphatidylserine | - | - | - | Well-tolerated with no serious adverse events reported in short-term animal trials. Information on long-term safety is not readily available. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.8 meters in diameter and 0.6 meters deep) filled with water made opaque with non-toxic paint. A small escape platform is submerged about 1 cm below the water's surface in a fixed location in one of the four quadrants of the pool. The pool is surrounded by various distal visual cues.
-
Procedure:
-
Pre-training (Day 0): Rats are habituated to the pool and swimming. This may involve placing them on a visible platform.
-
Acquisition Trials (Days 1-5 and 7-11): Each rat undergoes four trials per day. For each trial, the rat is placed into the water at one of four pseudo-random starting points, facing the wall of the pool. The rat is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within a set time (e.g., 90 seconds), it is gently guided to it. The rat is allowed to remain on the platform for a short period (e.g., 30 seconds) to observe the surrounding cues.
-
Probe Trial (Days 6 and 12): The platform is removed from the pool, and the rat is allowed to swim freely for a set duration (e.g., 90 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
-
Data Analysis: Key parameters for analysis include escape latency during acquisition trials and the percentage of time spent in the target quadrant during the probe trial.
Passive Avoidance Test for Fear-Motivated Learning
The passive avoidance task assesses long-term memory based on negative reinforcement.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening with a sliding door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Phase: The rat or mouse is placed in the brightly lit chamber. After a short habituation period, the sliding door to the dark chamber is opened. Rodents have a natural tendency to enter dark, enclosed spaces. Once the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered through the grid floor.
-
Retention Test (typically 24 hours later): The animal is again placed in the light chamber, and the door to the dark chamber is opened. The latency to enter the dark chamber is measured.
-
-
Data Analysis: A longer latency to enter the dark chamber during the retention test is interpreted as a stronger memory of the aversive stimulus.
Transient Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
This model is commonly used to screen for neuroprotective agents against stroke.
-
Surgical Procedure (in rats):
-
The animal is anesthetized.
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and cut.
-
A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Transient Ischemia: After a specific duration of occlusion (e.g., 30 minutes to 2 hours), the filament is withdrawn to allow for reperfusion of the MCA territory.
-
The incision is closed, and the animal is allowed to recover.
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Animals are assessed for motor and sensory deficits at various time points post-ischemia.
-
Infarct Volume Measurement: At the end of the experiment, the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Mandatory Visualizations
Signaling Pathways of this compound
The following diagram illustrates the key signaling pathways modulated by this compound, leading to its neuroprotective and cognitive-enhancing effects.
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for Nootropic Assessment
The diagram below outlines a typical experimental workflow for assessing the efficacy of a nootropic agent in an animal model of cognitive impairment.
Caption: A generalized workflow for preclinical nootropic drug evaluation.
Conclusion
The preclinical data from animal models suggest that this compound is a promising agent for both cognitive enhancement and neuroprotection. Its multifaceted mechanism of action, targeting cerebral blood flow, inflammation, and excitotoxicity, provides a strong rationale for its potential therapeutic benefits. When compared to other nootropics such as Piracetam and Nicergoline, this compound often demonstrates efficacy at lower doses in specific models of cognitive impairment. However, direct comparative studies, particularly for long-term safety and against a broader range of nootropics like Phosphatidylserine, are still somewhat limited.
The long-term safety profile of this compound in animal models appears favorable at therapeutic doses, although high-dose, long-term parenteral administration has been associated with toxicity. Further research is warranted to establish a more comprehensive long-term safety profile, especially in direct comparison with its alternatives. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Brain-specific" nutrients: a memory cure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. [Mechanism of action of this compound]. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Cognition Enhancing Supplements - Life Extension [lifeextension.com]
- 11. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vinpocetine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Vinpocetine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).
Hazard Identification and Classification
This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[1][2][3] It is imperative to handle this compound with appropriate personal protective equipment and to prevent its release into the environment.[1]
Chemical and Hazard Information Summary
| Identifier | Information | Source(s) |
| Chemical Name | This compound; (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester | [1] |
| CAS Number | 42971-09-5 | [2] |
| GHS Hazard Class | Acute toxicity - Category 4, Oral | [1][2][3] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1][3] |
| Environmental Hazard | Slightly hazardous for water. Discharge into the environment must be avoided. | [1][4] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.
2.1 Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Tight-sealing safety goggles or a face shield.[3]
-
Lab Coat: A standard lab coat or protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be worn.[3][5]
2.2 Waste Segregation and Collection
-
Identify Waste: All materials contaminated with this compound, including unused or expired product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be treated as chemical waste.
-
Containerization:
-
Collect all this compound waste in a dedicated, properly labeled, and sealable container.[1][6] The container should be made of a material compatible with the chemical.
-
Ensure the container is kept closed when not in use.[1]
-
For spills, collect adhered or collected material promptly and place it in a suitable, closed container for disposal.[1]
-
2.3 Disposal Pathway
-
Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3][5]
-
Professional Disposal:
-
The primary and recommended method of disposal is through a licensed, professional waste disposal company or an approved waste disposal plant.[2][6] Do not dispose of this compound with household garbage or pour it down the drain.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a chemical waste pickup. Provide them with the completed waste manifest, including the information from the table above.
-
-
Hierarchy of Controls: When considering waste management, a hierarchy of controls should be investigated: Reduction, Reuse, Recycling, and finally, Disposal if all other options are exhausted.[5]
2.4 Empty Container Disposal
-
Empty containers may retain product residue and should be handled with care.[5]
-
Do not reuse the container for other purposes.[3]
-
Some regulations may require containers to be punctured to prevent reuse before disposal at an authorized landfill.[5] Consult your local regulations and EHS office for specific procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel to a safe area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up:
References
Personal protective equipment for handling Vinpocetine
Essential Safety and Handling Guide for Vinpocetine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent synthetic compound, minimizing exposure risk and ensuring laboratory compliance.
Hazard Identification and Safety Precautions
This compound is a synthetic compound classified as harmful if swallowed.[1][2][3] It is considered a potent pharmaceutical compound, and repeated or long-term occupational exposure may have cumulative health effects.[1][2] Of significant concern, data indicates that this compound may cause miscarriage or harm fetal development.[4] Therefore, pregnant women and women who could become pregnant should not handle this compound. All personal contact, including inhalation of the powder, should be strictly avoided.[1]
Personal Protective Equipment (PPE)
The primary goal when handling this compound is to prevent any direct contact or inhalation. Given its potency and reproductive toxicity, a comprehensive PPE strategy is mandatory. Engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure, should be used as the primary means of exposure control, with PPE serving as a critical secondary barrier.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Latex Gloves (Double-Gloving Recommended) | This compound is a solid powder. Nitrile or latex gloves provide adequate protection against incidental contact.[1] Double-gloving is a best practice when handling potent compounds to protect against tears and contamination. Gloves must be inspected before use and removed promptly and properly if contaminated. Always wash hands thoroughly after handling. |
| Eye/Face Protection | Safety Glasses with Side-Shields or Chemical Safety Goggles | To protect against airborne particles, safety glasses conforming to EU EN166 or NIOSH standards are required.[3] For operations with a higher risk of splashing or dust generation, chemical safety goggles are recommended. |
| Respiratory Protection | NIOSH-approved Particulate Respirator (e.g., N95) or higher | To prevent inhalation of the fine powder, a particulate respirator is necessary, especially when handling outside of a ventilated enclosure or during spill cleanup.[1] For higher levels of potential exposure, a full-face respirator may be required.[5] |
| Protective Clothing | Laboratory Coat, Disposable Gown | A standard lab coat should be worn at all times. For procedures involving larger quantities or with a significant risk of contamination, a disposable gown worn over the lab coat provides an additional layer of protection. Coveralls should be buttoned at the collar and cuffs.[1] |
| Shoe Covers | Disposable Shoe Covers | Recommended when handling larger quantities to prevent the tracking of potent compound powders outside of the designated work area.[1] |
Quantitative Toxicity and Exposure Data
No official Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), have been established for this compound by major regulatory bodies like OSHA or ACGIH.[3][6] In the absence of a defined OEL, this compound should be handled as a potent compound, and exposure should be minimized to the lowest possible level. The available acute toxicity data is summarized below.
| Toxicity Data (LD50/TDLo) | Route of Administration | Species | Value |
| LD50 | Oral | Rat | 503 mg/kg |
| LD50 | Oral | Mouse | 534 mg/kg |
| LD50 | Intraperitoneal | Rat | 119 mg/kg |
| LD50 | Intraperitoneal | Mouse | 117 mg/kg |
| LD50 | Intravenous | Rat | 32 mg/kg |
| LD50 | Intravenous | Mouse | 45 mg/kg |
| TDLo | Intraperitoneal | Mouse | 10 mg/kg |
| TDLo | Intraperitoneal | Cat | 10 mg/kg |
| TDLo | Intravenous | Rat | 10 mg/kg |
| (Data sourced from Santa Cruz Biotechnology Safety Data Sheet)[1] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound powder in a laboratory setting.
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound, such as a chemical fume hood or a powder containment hood.
-
Ensure the work surface is clean and lined with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) within the designated area before handling the compound.
-
Verify that an emergency shower and eyewash station are accessible.[1]
-
-
Gowning and PPE:
-
Don all required PPE as detailed in the table above before entering the designated handling area. This includes double gloves, a lab coat, and appropriate eye and respiratory protection.
-
-
Weighing and Aliquoting:
-
Perform all manipulations that may generate dust, such as weighing, within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use tools and techniques that minimize dust generation (e.g., avoid dropping powder from a height).
-
-
Post-Handling Decontamination:
-
Carefully wipe down all surfaces, equipment, and external containers with a suitable solvent (such as 70% ethanol) to decontaminate them.
-
Dispose of all contaminated disposable materials (bench paper, wipes, gloves) as hazardous waste.
-
-
De-Gowning:
-
Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the lab coat or gown, and then inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Step-by-Step Disposal Plan
All this compound waste is considered hazardous pharmaceutical waste and must be disposed of according to institutional guidelines and local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in the regular trash.[5]
-
Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, wipes, weigh boats, bench paper) in a dedicated, clearly labeled hazardous waste container.[7]
-
The container must be made of a compatible material (e.g., polyethylene) and have a tight-fitting, screw-on lid.[5][8]
-
-
Waste Container Labeling:
-
Storage of Waste:
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not overfill waste containers; leave at least 10-20% of headspace to prevent spills.[7]
-
Hazardous pharmaceutical waste is typically disposed of via high-temperature incineration by a licensed waste management facility.[8][10]
-
References
- 1. altasciences.com [altasciences.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. agnopharma.com [agnopharma.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
